Protionamide-d5 Sulfoxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
201.30 g/mol |
IUPAC Name |
[2-(2,2,3,3,3-pentadeuteriopropyl)pyridin-4-yl]-sulfinylmethanamine |
InChI |
InChI=1S/C9H12N2OS/c1-2-3-8-6-7(4-5-11-8)9(10)13-12/h4-6H,2-3,10H2,1H3/i1D3,2D2 |
InChI Key |
IMKGWDRATOZYNY-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=NC=CC(=C1)C(=S=O)N |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=S=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Protionamide-d5 Sulfoxide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protionamide, a second-line antitubercular agent, is a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB). Like its analogue ethionamide, protionamide is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its therapeutic effect. The biotransformation of protionamide leads to the formation of various metabolites, including Protionamide Sulfoxide. This technical guide provides a comprehensive overview of Protionamide-d5 Sulfoxide, a deuterated isotopologue of the sulfoxide metabolite, which is invaluable for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies. The incorporation of deuterium atoms provides a stable isotope label, facilitating its use as an internal standard in mass spectrometry-based quantification, ensuring accuracy and precision in complex biological matrices.[1][2]
Physicochemical Properties
Detailed physicochemical data for this compound is not extensively available in the public domain. However, the properties can be inferred from its parent compound, Protionamide, and general knowledge of thioamide sulfoxides.
Table 1: Physicochemical Properties of Protionamide and Related Compounds
| Property | Protionamide | Protionamide Sulfoxide (Predicted) | This compound (Predicted) |
| IUPAC Name | 2-propylpyridine-4-carbothioamide | 2-propylpyridine-4-carboximidoylpersulfenic acid | (2-propylpyridin-4-yl)(sulfinyl)methaniminium-d5 |
| CAS Number | 14222-60-7[] | 62178-61-4[][4] | 1329568-86-6[1] |
| Molecular Formula | C₉H₁₂N₂S | C₉H₁₂N₂SO | C₉H₇D₅N₂SO |
| Molecular Weight | 180.27 g/mol | ~196.27 g/mol | ~201.30 g/mol |
| Appearance | Yellow crystalline powder | Solid (form may vary) | Solid (form may vary) |
| Solubility | Soluble in ethanol and methanol; slightly soluble in ether and chloroform; insoluble in water.[5] | Expected to have increased aqueous solubility compared to Protionamide. | Expected to have similar solubility to Protionamide Sulfoxide. |
| Melting Point | 142°C[5] | Not available | Not available |
Mechanism of Action of Parent Compound (Protionamide)
Protionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a flavin-dependent monooxygenase.[6][7] The activation process is crucial for its antimycobacterial activity.
Signaling Pathway of Protionamide Activation and Action
Caption: Protionamide activation and mechanism of action.
The activated form of Protionamide then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form a Protionamide-NAD adduct.[7] This adduct is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, InhA.[6][8] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.
Metabolism and the Role of this compound
Protionamide undergoes extensive metabolism in the host, primarily in the liver. One of the major metabolic pathways is the oxidation of the thioamide group to form Protionamide Sulfoxide. This reaction is catalyzed by flavin-containing monooxygenases (FMOs). The sulfoxide metabolite is generally considered to be more polar and water-soluble than the parent drug, facilitating its excretion.
The biological activity of Protionamide Sulfoxide is not as well-characterized as the parent compound. While the sulfoxide of the related drug ethionamide is known to be an active metabolite, further research is needed to fully elucidate the antimycobacterial activity of Protionamide Sulfoxide.
This compound serves as an ideal internal standard for the quantification of Protionamide Sulfoxide in biological samples. The five deuterium atoms increase the molecular weight by five daltons, allowing for its differentiation from the endogenous metabolite in mass spectrometry, while its chemical and physical properties remain nearly identical, ensuring similar extraction recovery and chromatographic behavior.
Metabolic Pathway of Protionamide
Caption: Metabolic conversion of Protionamide to its sulfoxide.
Experimental Protocols
General Workflow for Analysis of Protionamide and its Metabolites in Plasma
The quantification of Protionamide and its metabolites, including the sulfoxide, from biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as an internal standard to ensure accuracy.
Caption: General workflow for plasma sample preparation and analysis.
Detailed Method for LC-MS/MS Analysis
While a specific protocol for this compound is not available, a general method can be adapted from published procedures for similar analytes.[9][10][11]
Table 2: Example LC-MS/MS Parameters for Thioamide Analysis
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized gradient from ~5-95% B over several minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions | Specific precursor-to-product ion transitions for Protionamide, Protionamide Sulfoxide, and this compound would need to be determined. |
| Internal Standard | This compound |
Note: This is a general guideline. Method development and validation are essential for accurate and reliable quantification.
Synthesis
The synthesis of this compound is not commonly described in the literature. However, it can be conceptually approached in two ways:
-
Oxidation of Protionamide-d5: The deuterated parent drug, Protionamide-d5, can be synthesized and subsequently oxidized to the sulfoxide using a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid.
-
Synthesis from deuterated precursors: A more complex route would involve the synthesis of the pyridine ring with the deuterated propyl group and subsequent elaboration to the thioamide sulfoxide.
Commercial availability of this compound as a certified reference material is the most practical option for most research applications.[1]
Conclusion
This compound is a vital tool for researchers investigating the pharmacology of Protionamide. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of the sulfoxide metabolite, providing crucial data for pharmacokinetic modeling, drug metabolism studies, and therapeutic drug monitoring. A thorough understanding of the parent drug's mechanism of action and metabolic pathways is essential for interpreting this data and advancing the development of more effective treatments for tuberculosis.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Protionamide Sulfoxide | CAS 62178-61-4 | LGC Standards [lgcstandards.com]
- 5. Ethionamide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. What is the mechanism of Prothionamide? [synapse.patsnap.com]
- 7. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of Deuterated Protionamide Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for deuterated Protionamide Sulfoxide, a molecule of interest for metabolic studies and as a potential internal standard in pharmacokinetic analyses. Protionamide is a second-line antitubercular drug, a thioamide that is activated in vivo to its sulfoxide metabolite. This active form inhibits the InhA enzyme, which is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis. Deuterium labeling can provide a valuable tool for tracking the drug's metabolic fate and improving its pharmacokinetic profiling.
The proposed synthesis is a three-step process commencing with a deuterated precursor, followed by thioamidation and subsequent oxidation. While a complete, validated protocol for this specific isotopologue is not publicly available, the following methodologies are based on established chemical transformations for analogous structures.
Proposed Synthetic Pathway
The synthesis of deuterated Protionamide Sulfoxide can be envisioned through the following key transformations:
-
Synthesis of Deuterated 2-propyl-4-cyanopyridine : Introduction of deuterium atoms onto the propyl side chain of a pyridine precursor.
-
Thioamidation : Conversion of the deuterated cyanopyridine intermediate into deuterated Protionamide.
-
Oxidation : Selective oxidation of the thioamide group to the corresponding sulfoxide.
Experimental Protocols
The following are proposed experimental protocols for each step of the synthesis. These are based on general and analogous chemical reactions and would require optimization for this specific synthetic route.
Step 1: Synthesis of Deuterated (d5-propyl)-4-cyanopyridine
This step involves the synthesis of a key intermediate with deuterium labels on the propyl group. A possible approach is the use of a deuterated alkyl halide in a cross-coupling reaction with a suitable pyridine derivative.
Protocol:
-
To a solution of 4-cyano-2-iodopyridine (1.0 eq) in anhydrous THF under an inert atmosphere, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add d5-propylzinc bromide (1.2 eq) in THF dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain deuterated (d5-propyl)-4-cyanopyridine.
Step 2: Synthesis of Deuterated (d5-propyl) Protionamide
This step involves the conversion of the nitrile group of the deuterated intermediate into a thioamide using hydrogen sulfide or a surrogate.
Protocol:
-
Dissolve deuterated (d5-propyl)-4-cyanopyridine (1.0 eq) in a solution of pyridine and triethylamine.
-
Bubble hydrogen sulfide gas through the solution at room temperature, or alternatively, use a source such as sodium hydrosulfide.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully remove the excess hydrogen sulfide under a fume hood.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield deuterated Protionamide. Further purification can be achieved by recrystallization.
Step 3: Synthesis of Deuterated (d5-propyl) Protionamide Sulfoxide
The final step is the selective oxidation of the thioamide to the sulfoxide using a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Protocol:
-
Dissolve deuterated Protionamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform at 0 °C.
-
Slowly add a solution of m-CPBA (1.0-1.2 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford deuterated Protionamide Sulfoxide.
Data Presentation
The following tables summarize the key reagents for the proposed synthesis and the expected analytical data for the final product.
Table 1: Summary of Reagents and Expected Products
| Step | Starting Material | Key Reagents | Expected Product |
| 1 | 4-cyano-2-iodopyridine | d5-propylzinc bromide, Pd(PPh₃)₄ | Deuterated (d5-propyl)-4-cyanopyridine |
| 2 | Deuterated (d5-propyl)-4-cyanopyridine | Hydrogen sulfide, Pyridine, Triethylamine | Deuterated (d5-propyl) Protionamide |
| 3 | Deuterated (d5-propyl) Protionamide | m-Chloroperoxybenzoic acid (m-CPBA) | Deuterated (d5-propyl) Protionamide Sulfoxide |
Table 2: Expected Analytical Data for Deuterated Protionamide Sulfoxide (d5)
| Analysis | Expected Result |
| ¹H NMR | Absence of signals corresponding to the propyl group protons. Signals for the pyridine ring protons would be expected to show slight shifts compared to the parent Protionamide due to the isotopic labeling and the presence of the sulfoxide group. |
| ¹³C NMR | Signals for the propyl group carbons would be observed as multiplets due to C-D coupling. |
| Mass Spec (ESI+) | The molecular ion peak ([M+H]⁺) would be expected at m/z corresponding to the mass of the d5-Protionamide Sulfoxide, which is 5 mass units higher than the non-deuterated analog. |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for deuterated Protionamide Sulfoxide.
Caption: Proposed synthetic workflow for deuterated Protionamide Sulfoxide.
Signaling Pathway and Mechanism of Action
Protionamide is a prodrug that requires bioactivation to exert its antitubercular effect. The following diagram illustrates the activation pathway and the mechanism of inhibition of the InhA enzyme.
Caption: Mechanism of action of Protionamide.
Disclaimer: The experimental protocols described herein are proposed based on established chemical principles and analogous reactions. These procedures have not been experimentally validated for the synthesis of deuterated Protionamide Sulfoxide and would require optimization and thorough analytical characterization. All laboratory work should be conducted with appropriate safety precautions.
Protionamide-d5 Sulfoxide certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical profile of Protionamide-d5 Sulfoxide, a deuterated metabolite of the second-line anti-tuberculosis agent, Protionamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methods for therapeutic drug monitoring.
Quantitative Data Summary
While a specific certificate of analysis for this compound is not publicly available, the following table summarizes the typical analytical tests and expected specifications for a high-purity reference standard. These values are based on the analysis of Protionamide and its metabolites as described in the scientific literature.
| Test | Method | Specification |
| Appearance | Visual Inspection | White to Off-White Solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to Structure |
| Purity (HPLC) | HPLC-UV | ≥ 98.0% |
| Mass (m/z) | High-Resolution Mass Spectrometry | Consistent with the calculated exact mass for C₉H₇D₅N₂OS |
| Residual Solvents | GC-HS | To be specified based on synthesis |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating HPLC method is crucial for the analysis of Protionamide and its degradation products.[1][2]
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.
-
Column: Acquity UPLC BEH-C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A time-based gradient elution is typically employed to ensure the separation of the main compound from any impurities.
-
Flow Rate: To be optimized based on the column dimensions.
-
Detection: UV at an appropriate wavelength (e.g., 291 nm).
-
Injection Volume: 5-10 µL.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Ionization Mode: Positive ion mode is typically used for Protionamide and its derivatives.
-
Data Acquisition: Full scan mode to determine the parent ion mass. The presence of the d5-label will result in a mass shift of approximately 5 Da compared to the unlabeled compound.
-
Fragmentation Analysis (MS/MS): Collision-induced dissociation can be used to generate a characteristic fragmentation pattern for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Experiments:
-
¹H NMR: To determine the proton environment in the molecule. The integration of the signals will be consistent with the number of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms and confirm the overall structure. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum will confirm the isotopic labeling.
-
Metabolic Pathway of Protionamide
Protionamide is a prodrug that requires metabolic activation to exert its anti-mycobacterial effect. The primary metabolic pathway involves the oxidation of the thioamide group to form the active sulfoxide metabolite. This process is primarily carried out by the flavin monooxygenase EthA in Mycobacterium tuberculosis.[3][4]
Caption: Metabolic activation of Protionamide to Protionamide Sulfoxide.
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization and purity assessment of a this compound reference standard.
Caption: Analytical workflow for this compound characterization.
References
- 1. Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Prothionamide? [synapse.patsnap.com]
- 4. What is Prothionamide used for? [synapse.patsnap.com]
Technical Guide: Protionamide-d5 Sulfoxide for Research Applications
This technical guide provides an in-depth overview of Protionamide-d5 Sulfoxide, a critical labeled internal standard for pharmacokinetic and metabolic studies of the second-line anti-tuberculosis drug, protionamide. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Protionamide is a thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing dosing regimens and minimizing adverse effects. This compound serves as a stable isotope-labeled internal standard for the quantification of protionamide's major metabolite, protionamide sulfoxide, in biological matrices using mass spectrometry-based assays. The deuterium labeling provides a distinct mass shift, enabling precise and accurate quantification.
Sourcing and Procurement
Several specialized chemical suppliers offer this compound for research purposes. Pricing is typically not listed publicly and requires a formal request for a quotation.
Table 1: Supplier Information for this compound
| Supplier | Product Name | CAS Number | Notes |
| Veeprho | Prothionamide-D5 Sulfoxide | 1329568-86-6 | Offered as a deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research.[1] |
| Stable-Isotopes | This compound | 1329568-86-6 | Listed as a stable isotope product. |
| MedchemExpress | Prothionamide-d5 | Not Applicable | While they list Prothionamide-d5, the sulfoxide version is not explicitly mentioned. A custom synthesis inquiry may be possible. |
Procurement Workflow:
The following diagram outlines the typical workflow for procuring this compound for a research project.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following provides a general methodology based on established protocols for the analysis of protionamide and its metabolites.[2][3][4]
Sample Preparation: Protein Precipitation
This method is suitable for the extraction of protionamide and its metabolites from plasma or serum samples.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a known concentration of this compound solution (in a compatible solvent like methanol or acetonitrile) to each sample, vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
LC-MS/MS Analysis
The following are typical starting conditions for an LC-MS/MS method. Optimization will be required for specific instrumentation and desired sensitivity.
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Protionamide Sulfoxide: To be determined empiricallyThis compound: To be determined empirically |
Note on MRM Transitions: The specific precursor and product ion masses (MRM transitions) for Protionamide Sulfoxide and this compound will need to be determined by infusing a standard solution of each compound into the mass spectrometer.
Signaling Pathways and Experimental Workflows
The use of this compound is integral to pharmacokinetic studies that inform our understanding of how the drug behaves in the body.
Pharmacokinetic Study Workflow:
The diagram below illustrates a typical workflow for a pharmacokinetic study involving the quantification of protionamide and its sulfoxide metabolite.
Conclusion
This compound is an essential tool for researchers in the field of tuberculosis drug development and clinical pharmacology. Its use as an internal standard ensures the accuracy and reliability of bioanalytical methods, ultimately contributing to a better understanding of protionamide's pharmacokinetic profile and facilitating the optimization of patient therapy.
References
- 1. Pharmacokinetics of prothionamide in patients with multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Push forward LC-MS-based therapeutic drug monitoring and pharmacometabolomics for anti-tuberculosis precision dosing and comprehensive clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Protionamide Metabolism and Active Metabolites: A Technical Guide
Introduction
Protionamide is a second-line antitubercular agent belonging to the thioamide class of drugs, primarily utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a structural analog of ethionamide and shares a similar mechanism of action and resistance pathways. Protionamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. This guide provides a comprehensive overview of the metabolism of protionamide, the formation of its active metabolites, and the experimental methodologies used to study these processes.
Metabolic Activation of Protionamide
Protionamide is activated by the flavin-dependent monooxygenase EthA, an enzyme encoded by the ethA gene in Mycobacterium tuberculosis. This activation is a critical step for the drug's antimycobacterial activity. The expression of ethA is negatively regulated by the transcriptional repressor EthR[1][2][3]. The activation process involves the oxidation of the thioamide sulfur of protionamide, leading to the formation of a reactive intermediate. This intermediate then reacts with nicotinamide adenine dinucleotide (NAD+) to form a covalent protionamide-NAD adduct (PTH-NAD)[4][5][6][7][8].
Key Metabolites
The primary metabolites of protionamide include:
-
Protionamide-S-oxide: An intermediate metabolite formed by the oxidation of the thioamide group by EthA.
-
Protionamide-NAD adduct (PTH-NAD): The ultimate active metabolite that inhibits the drug's target, InhA.
The intracellular accumulation of the active metabolite is crucial for the drug's efficacy. While other derivatives may be formed, the PTH-NAD adduct is considered the key effector molecule[9].
Mechanism of Action
The active PTH-NAD adduct targets and inhibits the enoyl-acyl carrier protein reductase, InhA[5][6][7][10]. InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, providing a robust barrier against antibiotics and the host immune system. By inhibiting InhA, the PTH-NAD adduct disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately, bacterial cell death[10].
Quantitative Data
A comprehensive quantitative analysis of protionamide metabolism is essential for understanding its efficacy and for the development of new strategies to overcome resistance. However, specific kinetic data for protionamide is limited in publicly available literature, with more data available for its close analog, ethionamide.
Table 1: Enzyme Kinetic Parameters for EthA
| Substrate | Km (µM) | Vmax (nmol/min) | kcat (mol/min/mol) | Reference |
| Protionamide | Data not available | Data not available | Data not available | |
| Ethionamide | 194 | 1.46 | 7.73 | [11] |
| Octyl-xanthate | 5 | 1.023 | 5.2 | [11] |
Table 2: Pharmacokinetic Parameters of Protionamide in MDR-TB Patients
| Parameter | Mean ± SD | Range | Reference |
| Cmax (mg/L) | 1-5 | [12] | |
| Tmax (h) | 3.6 | ||
| t1/2 (h) | 2.7 | ||
| AUC0-12h (µg·h/mL) | 11.0 ± 3.7 |
Table 3: Minimum Inhibitory Concentrations (MICs)
| Compound | Organism | MIC (µg/mL) | Reference |
| Protionamide | M. tuberculosis H37Rv | 1.0 - 5.0 | |
| Protionamide-NAD adduct | M. tuberculosis | Data not available | |
| Ethionamide | M. tuberculosis H37Rv | 0.5 - 2.5 |
Experimental Protocols
Purification of EthA from Mycobacterium tuberculosis
This protocol describes the expression and purification of recombinant EthA, which is essential for in vitro metabolism studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an EthA expression vector (e.g., pET series with an N-terminal His-tag).
-
Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300-600 mM NaCl, 20% glycerol, 10 mM β-mercaptoethanol, 1 mM PMSF).
-
Wash buffer (Lysis buffer with 20 mM imidazole).
-
Elution buffer (Lysis buffer with 250 mM imidazole).
-
Ni-NTA agarose resin.
-
Sonicator.
-
Centrifuge.
Procedure:
-
Inoculate a starter culture of the transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 18-20 hours at 18°C[13].
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 16,000 rpm for 30 minutes at 4°C to remove cell debris[13].
-
Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged EthA protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE to assess purity.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
In Vitro Synthesis and Purification of Protionamide-NAD Adduct
The in vitro synthesis of the active PTH-NAD adduct is crucial for studying its inhibitory activity against InhA and for use as an analytical standard. This protocol is based on a cell-based activation method due to the difficulty of in vitro enzymatic synthesis[5].
Materials:
-
E. coli strain co-expressing M. tuberculosis EthA and InhA.
-
LB broth with appropriate antibiotics.
-
Protionamide.
-
Cell lysis buffer.
-
Affinity chromatography resin for purifying His-tagged InhA.
-
HPLC system for purification of the adduct.
Procedure:
-
Grow the E. coli co-expression strain in LB broth to mid-log phase.
-
Add protionamide to the culture and incubate for a period to allow for intracellular activation and adduct formation.
-
Harvest the cells and lyse them.
-
Purify the InhA protein, which will be complexed with the PTH-NAD adduct, using affinity chromatography (e.g., Ni-NTA if InhA is His-tagged).
-
Elute the InhA-PTH-NAD complex.
-
Denature the protein to release the PTH-NAD adduct.
-
Purify the PTH-NAD adduct from the denatured protein and other cellular components using reverse-phase HPLC.
-
Confirm the identity and purity of the adduct by mass spectrometry.
HPLC-MS/MS Method for Quantification of Protionamide and its Metabolites in Bacterial Lysates
This method allows for the sensitive and specific quantification of protionamide and its metabolites.
Instrumentation:
-
Ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
Sample Preparation:
-
Grow M. tuberculosis cultures to the desired cell density.
-
Expose the cultures to protionamide for a specified time.
-
Harvest the bacterial cells by centrifugation.
-
Quench the metabolism by resuspending the pellet in an ice-cold solvent mixture (e.g., methanol:water)[14].
-
Lyse the cells using mechanical disruption (e.g., bead beating or sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Filter the supernatant through a 0.22 µm filter before analysis.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size)[15].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 1% to 99% B over 13 minutes)[15].
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 3 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for metabolite identification.
-
MRM Transitions: Specific precursor-to-product ion transitions for protionamide, protionamide-S-oxide, and an internal standard should be optimized.
Signaling Pathways and Experimental Workflows
Protionamide Metabolic Activation and Regulatory Pathway
Caption: Protionamide metabolic activation pathway.
EthA-EthR Regulatory Circuit
Caption: Regulation of EthA expression by EthR.
Experimental Workflow for Characterizing Protionamide Metabolism and Resistance
Caption: Workflow for protionamide metabolism and resistance studies.
References
- 1. Activation of the pro-drug ethionamide is regulated in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Recycling of Nicotinamide Cofactors in Mycobacterium tuberculosis: AN ESSENTIAL ROLE FOR NAD IN NONREPLICATING BACILLI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of thioamide drug action against tuberculosis and leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Prospective Synergy of Antitubercular Drugs With NAD Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of the use of ethionamide and prothionamide in childhood tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A protocol for cloning, expression, and... | F1000Research [f1000research.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
The Crucial Role of Sulfoxidation in the Bioactivation and Efficacy of Prothionamide
A Technical Guide for Researchers and Drug Development Professionals
Prothionamide, a second-line antitubercular agent, is a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its efficacy is not inherent but is unlocked through a crucial metabolic activation step within the mycobacterium itself: sulfoxidation. This in-depth technical guide explores the central role of this oxidative transformation, detailing the enzymatic machinery, the resulting active metabolite, and the implications for drug activity and resistance. This document provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.
The Prothionamide Activation Pathway: A Prodrug's Journey
Prothionamide (PTH) is a thioamide prodrug, meaning it is administered in an inactive form and requires conversion into a pharmacologically active agent.[1][2] This bioactivation is a pivotal event orchestrated by a mycobacterial enzyme, EthA, a flavin-containing monooxygenase.[1][2] The activation process involves the oxidation of the thioamide sulfur atom, leading to the formation of prothionamide sulfoxide, the active metabolite.[3][4]
The activated prothionamide then targets the enoyl-acyl carrier protein reductase, InhA.[1] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[1] Mycolic acids are unique, long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall.[1] By inhibiting InhA, the sulfoxidized prothionamide disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[1]
Mutations in the genes encoding both the activating enzyme, ethA, and the drug target, inhA, can lead to prothionamide resistance.[1]
Below is a diagram illustrating the activation and mechanism of action of prothionamide.
The Gatekeeper of Activation: The EthA Enzyme and its Regulation
The expression of the ethA gene is tightly controlled by a transcriptional repressor, EthR, a member of the TetR/CamR family of regulators.[1][5][6] EthR binds to a long 55-base-pair operator region located upstream of the ethA gene, thereby negatively regulating its expression.[1][6] This repression limits the amount of EthA available to activate prothionamide, thus contributing to the intrinsic resistance of Mycobacterium tuberculosis to the drug.[6] The development of EthR inhibitors is an active area of research aimed at boosting the efficacy of prothionamide by increasing its activation.[6]
The following diagram depicts the negative regulation of ethA expression by the EthR repressor.
Quantitative Data on Prothionamide Activity
Understanding the quantitative aspects of prothionamide's action is crucial for optimizing its therapeutic use. This section summarizes key quantitative data related to its efficacy.
Minimum Inhibitory Concentrations (MICs)
The MIC is a fundamental measure of a drug's in vitro activity. The table below presents representative MIC values for prothionamide against Mycobacterium tuberculosis.
| Drug | M. tuberculosis Strain | MIC Range (µg/mL) | Reference |
| Prothionamide | Drug-Susceptible | 0.5 - 2.5 | [3][7] |
| Prothionamide | MDR-TB | 2.5 - >10 | [7] |
Table 1: Minimum Inhibitory Concentrations of Prothionamide against Mycobacterium tuberculosis
Pharmacokinetic Parameters
The pharmacokinetic profile of prothionamide determines its concentration at the site of infection over time. The following table summarizes key pharmacokinetic parameters in human subjects.
| Parameter | Value | Unit | Reference |
| Tmax (Time to peak concentration) | 3.6 | hours | [8] |
| Cmax (Peak plasma concentration) | 1.9 ± 0.7 | µg/mL | [8] |
| AUC(0-12h) (Area under the curve) | 11.0 ± 3.7 | µg*h/mL | [8] |
| t1/2 (Elimination half-life) | 2.7 | hours | [8] |
Table 2: Pharmacokinetic Parameters of Prothionamide in Patients with MDR-TB
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of prothionamide sulfoxidation and activity.
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric method for determining the MIC of antimicrobial agents against M. tuberculosis.[9][10]
Materials:
-
Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Sterile 96-well flat-bottom plates.
-
Prothionamide stock solution.
-
M. tuberculosis inoculum prepared in 7H9-S broth and adjusted to a McFarland standard of 1.0, then diluted 1:20.
-
Resazurin solution (0.02% w/v in sterile distilled water).
Procedure:
-
Dispense 100 µL of supplemented Middlebrook 7H9 broth into each well of a 96-well plate.
-
Add 100 µL of prothionamide stock solution to the first well of each row to be tested and perform serial twofold dilutions across the plate.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well. Include a drug-free well as a growth control and a well with broth only as a sterility control.
-
Seal the plate in a plastic bag and incubate at 37°C.
-
After 7 days of incubation, add 30 µL of resazurin solution to each well.
-
Re-incubate the plate overnight.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[9]
The following workflow diagram illustrates the key steps of the Resazurin Microtiter Assay.
Site-Directed Mutagenesis of the ethA Gene
Creating specific mutations in the ethA gene is essential for studying the impact of these mutations on prothionamide resistance. The following is a general protocol based on the QuikChange™ method.[11]
Materials:
-
Plasmid DNA containing the wild-type ethA gene.
-
Two complementary mutagenic primers containing the desired mutation.
-
High-fidelity DNA polymerase (e.g., Pfu polymerase).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
LB agar plates with appropriate antibiotic selection.
Procedure:
-
Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The reaction conditions should be optimized for the specific polymerase and plasmid size. A typical cycling protocol is:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.[12]
-
-
DpnI Digestion: Following PCR, add DpnI to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.[12]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
The logical flow of the site-directed mutagenesis protocol is shown in the diagram below.
References
- 1. EthR, a repressor of the TetR/CamR family implicated in ethionamide resistance in mycobacteria, octamerizes cooperatively on its operator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Structural activation of the transcriptional repressor EthR from Mycobacterium tuberculosis by single amino acid change mimicking natural and synthetic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Characterization of Prothionamide-Resistant Mycobacterium tuberculosis Isolates in Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
An In-depth Technical Guide on Deuterium-Labeled Internal Standards in Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical research and development, the precise and accurate quantification of drug compounds in complex biological matrices is paramount. This guide provides a comprehensive technical overview of the application of deuterium-labeled internal standards (D-IS) in drug analysis, with a primary focus on liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. D-IS are considered the gold standard for internal standards due to their ability to closely mimic the physicochemical properties of the analyte, thereby compensating for variability during sample preparation and analysis. This document delves into the core principles of isotope dilution mass spectrometry, details experimental workflows, discusses the advantages and potential challenges such as isotopic exchange, and presents quantitative data to underscore the benefits of employing D-IS.
Introduction to Internal Standards in Drug Analysis
The Imperative for Internal Standards
Quantitative bioanalysis is susceptible to a variety of errors that can compromise the accuracy and precision of results. These variabilities can be introduced at multiple stages of the analytical workflow, including sample extraction, injection into the analytical instrument, and the ionization process within the mass spectrometer.[1] An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls to account for these potential variations.[2] By measuring the ratio of the analyte's response to the IS response, analysts can correct for fluctuations and ensure the reliability of the generated data.[2]
Categories of Internal Standards
There are two primary categories of internal standards used in LC-MS:
-
Structural Analogs: These are compounds that are chemically similar to the analyte but are not isotopically labeled. While they can compensate for some variability, their physicochemical properties are not identical to the analyte, which can lead to differences in extraction recovery and ionization efficiency.[2]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules that are chemically identical to the analyte but have one or more atoms replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] SILs are the preferred choice for bioanalysis as they behave nearly identically to the analyte throughout the entire analytical process.[1][3]
Deuterium-Labeled Internal Standards (D-IS): The Gold Standard
Properties and Key Advantages of D-IS
Deuterium-labeled compounds are a popular choice for internal standards due to the relative ease and lower cost of incorporating deuterium into a molecule compared to other stable isotopes like ¹³C or ¹⁵N.[4] The fundamental advantage of a D-IS is that it co-elutes with the analyte during chromatography and exhibits the same behavior during sample extraction and ionization in the mass spectrometer.[1] This co-elution is critical for compensating for matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix.[5]
Key Advantages:
-
Compensation for Matrix Effects: D-IS co-elute with the analyte, ensuring they experience the same degree of ion suppression or enhancement, thus normalizing the analytical response.[5]
-
Correction for Variability: They account for variations in sample preparation, extraction recovery, and injection volume.[1]
-
Increased Method Robustness: The use of D-IS leads to more robust and reliable bioanalytical methods, increasing throughput and reducing the rate of failed analytical runs.[1]
-
Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) recognize the value of SIL-IS in bioanalytical method validation.[5][6]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of D-IS is a form of isotope dilution mass spectrometry (IDMS), a powerful technique for highly accurate and precise quantification.[7][8] The core principle involves adding a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of a natural isotopic composition.[7][9] After allowing the spike to equilibrate with the sample, the mixture is analyzed by mass spectrometry to determine the new isotopic ratio.[7][10] From this ratio, the original concentration of the analyte can be precisely calculated.[7]
dot
Caption: Principle of Isotope Dilution Mass Spectrometry.
Application of D-IS in Bioanalytical Methods
A typical bioanalytical workflow utilizing a D-IS involves several key steps from sample receipt to final data analysis.
dot
Caption: Bioanalytical Workflow with D-IS.
Experimental Protocol: Quantification of Sirolimus in Whole Blood
This protocol provides a general overview for the quantification of the immunosuppressant drug sirolimus using a deuterium-labeled internal standard (sirolimus-d3).
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of sirolimus and sirolimus-d3 in methanol.
-
Prepare calibration standards and QCs by spiking appropriate amounts of the sirolimus stock solution into blank whole blood.
2. Sample Preparation:
-
To 50 µL of whole blood sample, calibrator, or QC, add 100 µL of a protein precipitation solution (e.g., zinc sulfate in methanol) containing the sirolimus-d3 internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
3. LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto an appropriate reversed-phase HPLC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the transition for sirolimus (e.g., m/z 931.6 → 864.6).
-
Monitor the transition for sirolimus-d3 (e.g., m/z 934.6 → 867.6).
-
4. Data Analysis:
-
Integrate the peak areas for both sirolimus and sirolimus-d3.
-
Calculate the peak area ratio (sirolimus/sirolimus-d3).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of sirolimus in the unknown samples and QCs from the calibration curve.
Quantitative Data and Performance
The use of D-IS significantly improves the precision and accuracy of bioanalytical methods. The following table summarizes a comparison of interpatient assay imprecision for the analysis of sirolimus with a structural analog internal standard (desmethoxyrapamycin, DMR) versus a deuterium-labeled internal standard (sirolimus-d3).[11]
| Internal Standard | Interpatient Assay Imprecision (CV%) |
| Desmethoxyrapamycin (DMR) | 7.6% - 9.7% |
| Sirolimus-d3 (D-IS) | 2.7% - 5.7% |
Data adapted from a study on sirolimus measurement.[11]
The consistently lower coefficient of variation (CV) with the deuterium-labeled internal standard highlights its superior ability to correct for interpatient matrix variability.[11]
Challenges and Best Practices
While D-IS are highly effective, there are potential challenges that researchers must be aware of.
Isotopic Exchange (H/D Exchange)
One of the primary concerns with D-IS is the potential for the deuterium atoms to exchange with protons from the surrounding solvent or matrix.[12] This can lead to a loss of the isotopic label, compromising the accuracy of the assay.[12] Such exchange is more likely to occur if the deuterium atoms are located on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to electron-withdrawing groups.
dot
Caption: Potential for Isotopic Exchange.
Best Practices to Mitigate Isotopic Exchange:
-
Strategic Labeling: During the synthesis of the D-IS, deuterium atoms should be placed in stable, non-exchangeable positions on the carbon skeleton of the molecule.[12]
-
Method Validation: Bioanalytical methods should be rigorously validated to ensure the stability of the D-IS under all storage and analytical conditions.[13] Regulatory guidelines from bodies like the ICH provide a framework for such validation.[14][15]
Isotope Effects
The replacement of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, known as isotope effects.[16] This can result in partial chromatographic separation of the D-IS from the analyte. If the separation is significant, the analyte and the D-IS may elute into regions with different matrix effects, leading to incomplete compensation and biased results.
Best Practices to Address Isotope Effects:
-
Chromatographic Optimization: The liquid chromatography method should be optimized to ensure co-elution of the analyte and the D-IS.
-
Minimal Deuteration: Incorporating the minimum number of deuterium atoms necessary to achieve a sufficient mass shift (typically +3 amu or more) can help minimize isotope effects.[4]
Synthesis of Deuterium-Labeled Internal Standards
The availability of high-quality D-IS is crucial. Several synthetic strategies are employed to introduce deuterium into a molecule.
-
Hydrogen-Deuterium Exchange: This method involves exposing the parent molecule to a deuterium source (e.g., D₂O, deuterated solvents) under conditions that promote the exchange of protons for deuterons, such as acid or base catalysis, or transition metal catalysis.[17][18] Microwave-enhanced H/D exchange reactions have proven to be highly efficient for direct deuterium labeling.[17]
-
De Novo Synthesis: This involves building the molecule from smaller, deuterated starting materials. While often more complex and expensive, this approach allows for precise control over the location of the deuterium labels.[12]
Conclusion
Deuterium-labeled internal standards are indispensable tools in modern drug analysis, particularly in LC-MS-based bioanalysis. Their ability to closely mimic the behavior of the analyte provides unparalleled correction for analytical variability, leading to highly accurate and precise quantitative data. While challenges such as isotopic exchange and isotope effects exist, they can be effectively managed through careful synthetic design and rigorous method validation. The investment in synthesizing and utilizing high-quality D-IS is justified by the enhanced robustness and reliability of the resulting bioanalytical data, which is critical for regulatory submissions and the overall success of drug development programs.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 7. osti.gov [osti.gov]
- 8. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 9. google.com [google.com]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. capa.org.tw [capa.org.tw]
- 15. ema.europa.eu [ema.europa.eu]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Protionamide-d5 Sulfoxide in Tuberculosis Research: An In-depth Technical Guide
This technical guide provides a comprehensive overview of Protionamide and its deuterated and sulfoxide forms for researchers, scientists, and drug development professionals in the field of tuberculosis (TB). Protionamide is a second-line anti-tubercular agent crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB). This document details its mechanism of action, pharmacokinetic properties, and the application of its isotopic and metabolized forms in research.
Mechanism of Action
Protionamide (PTH) is a thioamide, structurally similar to ethionamide, that acts as a prodrug against Mycobacterium tuberculosis. Its bactericidal effect is contingent on its activation within the mycobacterial cell.
The activation of protionamide is initiated by the bacterial enzyme EthA, a flavin monooxygenase.[1][2] This enzyme oxidizes the sulfur atom of the thioamide group, converting protionamide into its active form.[1] The activated compound then covalently binds with nicotinamide adenine dinucleotide (NAD) to form a PTH-NAD adduct.[3][4][5] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA.[1][3][4] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[1] Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a robust protective barrier.[1] By inhibiting InhA, protionamide disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[1] Resistance to protionamide can emerge through mutations in the genes encoding for EthA or InhA.[1]
References
Protionamide and its Sulfoxide Metabolite in the Management of Leprosy: A Technical Overview
Introduction
Protionamide, a second-line thioamide antibiotic, has a significant role in the treatment of leprosy, particularly in cases of multidrug-resistant infections.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, clinical efficacy, and experimental data related to protionamide and its active metabolite, protionamide sulfoxide. While the specific deuterated compound "Protionamide-d5 Sulfoxide" has not been identified in the literature as a therapeutic agent for leprosy, its application is likely as an internal standard in pharmacokinetic and bioanalytical assays to precisely quantify protionamide and its metabolites. This guide will focus on the non-deuterated forms of the drug that have been studied in the context of leprosy treatment.
Mechanism of Action
Protionamide is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect.[4] The activation and subsequent inhibition of a key cellular process are outlined below.
The bioactivation of protionamide is initiated by the flavin monooxygenase enzyme, EthA, within Mycobacterium leprae.[4] This enzyme oxidizes the sulfur atom of the thioamide group, converting protionamide into its active sulfoxide form.[4] The activated protionamide then forms a covalent adduct with nicotinamide adenine dinucleotide (NAD).[2][3][5] This protionamide-NAD adduct acts as a potent inhibitor of the InhA enzyme, an enoyl-acyl carrier protein reductase.[2][3][4] InhA is a critical enzyme in the synthesis of mycolic acids, which are essential long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[4] By inhibiting InhA, protionamide disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, a bactericidal effect against M. leprae.[4]
Pharmacokinetics
The pharmacokinetic properties of protionamide are characterized by rapid absorption and the presence of an active metabolite.[6]
| Parameter | Value | Reference |
| Absorption | Rapid and complete oral absorption | [6] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 18 minutes | [6] |
| Plasma Half-life (t1/2) | Approximately 2 hours | [6] |
| Metabolite | Sulfoxide metabolite is also active against M. leprae | [6] |
A study investigating drug interactions found that the simultaneous administration of protionamide did not have a significant effect on the pharmacokinetics of rifampicin and dapsone in leprosy patients.[7]
Clinical Efficacy and Treatment Studies
Clinical trials have demonstrated the effectiveness of protionamide in the treatment of lepromatous leprosy.
| Study Details | Dosage | Outcome | Reference |
| Monotherapy Trial | 250 mg or 500 mg daily for 2 months | Nasal smears became negative in all cases within 2 months. Mouse footpad inoculations became non-infective. | [8] |
| Comparative Monotherapy Trial | 250 mg or 500 mg, 6 times a week for 6 months | Clinical improvement in 83% of patients. The 500 mg dose showed more rapid bactericidal activity. Protionamide was superior to ethionamide at equivalent doses. | [9] |
Experimental Protocols
Mouse Footpad Inoculation Model for Efficacy Testing
This model is a standard method for evaluating the bactericidal activity of anti-leprosy drugs.
Methodology:
-
Inoculation: A standardized number of M. leprae bacilli are injected into the hind footpads of mice.
-
Treatment Initiation: After a set period to allow for bacterial establishment, treatment with protionamide is initiated.[10]
-
Drug Administration: Protionamide is typically administered orally, either mixed in the diet or by gavage, at specified doses and frequencies.[10][11]
-
Monitoring: The multiplication of bacilli in the footpads of treated and untreated control mice is monitored over time.
-
Harvesting: At various time points, footpad tissues are harvested.
-
AFB Counting: The number of acid-fast bacilli (AFB) is determined using microscopy.
-
Viability Assessment: The viability of the harvested bacilli is often assessed by sub-inoculation into new mice to determine infectivity.[8]
In Vitro Activity of Protionamide and its Sulfoxide Metabolite
Studies have also been conducted to determine the direct antimycobacterial activity of protionamide and its metabolites.
| Compound | Minimal Inhibitory Concentration (MIC) against M. tuberculosis H37Rv | Reference |
| Protionamide (PTH) | 0.156 - 0.312 µg/ml | [11] |
| Protionamide Sulfoxide (PTHSO) | 0.078 µg/ml | [11] |
These results indicate that the sulfoxide metabolite is at least as active, and potentially more active, than the parent drug.[11]
Conclusion
Protionamide is a valuable second-line agent in the treatment of leprosy, acting as a prodrug that ultimately disrupts the synthesis of the mycobacterial cell wall. Its active sulfoxide metabolite contributes significantly to its overall efficacy. Clinical and experimental studies have confirmed its bactericidal activity against M. leprae. Further research into optimizing its use in combination therapies and managing potential side effects will continue to be important for its role in leprosy control. The use of deuterated standards like this compound in analytical methods is crucial for the precise pharmacokinetic studies that underpin our understanding of this important drug.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of thioamide drug action against tuberculosis and leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Prothionamide? [synapse.patsnap.com]
- 5. scilit.com [scilit.com]
- 6. Pharmacokinetics and drug interactions of newer anti -leprosy drugs - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. leprev.ilsl.br [leprev.ilsl.br]
- 8. Effect of Prothionamide on the Infectivity of Lepromatous Leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A clinical trial of ethionamide and prothionamide for treatment of lepromatous leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. leprev.ilsl.br [leprev.ilsl.br]
- 11. ila.ilsl.br [ila.ilsl.br]
Methodological & Application
Application Note: High-Throughput Quantification of Protionamide in Human Plasma using Protionamide-d5 Sulfoxide as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Protionamide in human plasma. Protionamide-d5 Sulfoxide, a stable isotope-labeled derivative, is employed as an internal standard to ensure high accuracy and precision. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Protionamide.
Introduction
Protionamide is a second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Accurate measurement of Protionamide concentrations in plasma is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting for variability during sample preparation and analysis, including matrix effects and instrument response fluctuations.[2][3] this compound is an ideal internal standard for the quantification of Protionamide as its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks the analyte throughout the entire analytical process. This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of Protionamide from human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Protionamide (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical Column: C18, 50 x 2.1 mm, 1.8 µm (or equivalent)
Stock and Working Solutions
-
Protionamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Protionamide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Protionamide stock solution in 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.
Sample Preparation
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the labeled tubes.
-
Spike 10 µL of the appropriate Protionamide working standard solution into the calibration and QC tubes. For unknown samples, add 10 µL of 50:50 methanol:water.
-
Add 200 µL of the internal standard working solution (containing 100 ng/mL this compound in methanol) to all tubes.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Protionamide: m/z 181.1 → 121.1; this compound: m/z 202.1 → 121.1 |
| Collision Energy (CE) | Optimized for specific instrument (typically 15-30 eV) |
| Declustering Potential (DP) | Optimized for specific instrument (typically 50-100 V) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Results and Discussion
Method Validation
The LC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | ≤ 15 | 85-115 | ≤ 20 | 80-120 |
| Low | 30 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Medium | 500 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High | 4000 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Signaling Pathway and Experimental Workflow
Protionamide is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. The metabolic activation of Protionamide is a key step in its mechanism of action.
References
Application Note: Quantification of Prothionamide in Human Plasma using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of prothionamide in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of prothionamide.
Introduction
Prothionamide is a second-line anti-tuberculosis drug, structurally similar to ethionamide, used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Therapeutic drug monitoring (TDM) of prothionamide is crucial to ensure optimal drug exposure, thereby maximizing therapeutic efficacy while minimizing dose-related toxicities. This application note presents a validated UPLC-MS/MS method for the reliable quantification of prothionamide in human plasma, offering the high sensitivity and selectivity required for clinical research and drug development.
Materials and Methods
Chemicals and Reagents
-
Prothionamide reference standard (≥98% purity)
-
Ethionamide-d3 (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) equipped with an electrospray ionization (ESI) source.
-
Analytical column: ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm
Experimental Protocols
Preparation of Standard and Quality Control Solutions
Stock solutions of prothionamide and the internal standard (Ethionamide-d3) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions for the calibration curve and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. Calibration standards were prepared by spiking drug-free human plasma with the appropriate working solutions to achieve final concentrations ranging from 0.2 to 10 µg/mL. QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation Protocol
A simple protein precipitation method was employed for the extraction of prothionamide from human plasma.
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Ethionamide-d3, 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Analysis Protocol
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Gradient Elution Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
MS/MS Conditions:
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The MRM transitions were optimized for prothionamide and the internal standard, Ethionamide-d3.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Prothionamide | 181.1 | 148.1 | 0.1 | 25 | 15 |
| 181.1 | 120.1 | 0.1 | 25 | 20 | |
| Ethionamide-d3 (IS) | 170.1 | 137.1 | 0.1 | 25 | 15 |
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, precision, accuracy, recovery, and matrix effect.
Results
The quantitative data from the method validation are summarized in the tables below.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Prothionamide | 0.2 - 10 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.2 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| Low QC | 0.6 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| Mid QC | 4.0 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| High QC | 8.0 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 0.6 | 92.5 | 95.8 |
| High QC | 8.0 | 95.1 | 98.2 |
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantification of prothionamide in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. This validated method can be effectively applied to pharmacokinetic studies and therapeutic drug monitoring of prothionamide, contributing to the optimization of treatment regimens for multidrug-resistant tuberculosis.
References
Bioanalytical Method for Protionamide Quantification in Human Plasma using LC-MS/MS
Application Note and Protocol
This document provides a detailed protocol for the quantification of protionamide in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Protionamide is a second-line antituberculosis drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. Accurate measurement of protionamide concentrations in biological matrices is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity[1][2]. This application note describes a robust and sensitive LC-MS/MS method for the determination of protionamide in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry.
Experimental
Materials and Reagents
-
Protionamide reference standard (≥99% purity)
-
Protionamide-d3 (internal standard, IS)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)[3]
-
Data acquisition and processing software
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of protionamide and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the protionamide stock solution with a mixture of methanol and water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in methanol.
Sample Preparation
A protein precipitation method is employed for the extraction of protionamide from human plasma.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Figure 1: Sample preparation workflow for protionamide quantification.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18, 50 mm × 2.1 mm, 1.7 µm[3] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 5 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Protionamide | 181.1 | 148.1 | 30 | 15 |
| Protionamide-d3 | 184.1 | 151.1 | 30 | 15 |
Method Validation
The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.
Linearity
The method demonstrated good linearity over the concentration range of 1 to 500 ng/mL for protionamide in human plasma[4]. The correlation coefficient (r²) was consistently greater than 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The accuracy was within 85-115% and the precision (%CV) was less than 15%.
Recovery and Matrix Effect
The extraction recovery of protionamide from human plasma was consistent and reproducible. The matrix effect was evaluated and found to be minimal, with the internal standard effectively compensating for any ion suppression or enhancement.
Stability
Protionamide was found to be stable in human plasma under various storage and handling conditions, including bench-top stability at room temperature, freeze-thaw cycles, and long-term storage at -80 °C. One study noted degradation of protionamide after 72 hours at room temperature, highlighting the importance of timely sample processing[5].
Quantitative Data Summary
The following table summarizes the quantitative performance of the described LC-MS/MS method for the analysis of protionamide.
Table 3: Summary of Quantitative Method Parameters
| Parameter | Result | Reference |
| Linearity Range | 1 - 500 ng/mL | [4] |
| LLOQ | 1 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy | 85 - 115% | |
| Extraction Recovery | Consistent and reproducible |
Logical Relationship for Method Selection
The choice of a bioanalytical method depends on several factors, including the required sensitivity, selectivity, and throughput.
Figure 2: Decision diagram for analytical method selection.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of protionamide in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a clinical research setting. This method can be effectively applied to pharmacokinetic and therapeutic drug monitoring studies of protionamide.
References
- 1. Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Therapeutic Drug Monitoring of Protionamide using Protionamide-d5 Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protionamide is a second-line antitubercular agent, a thioamide derivative, utilized in the management of multidrug-resistant tuberculosis (MDR-TB).[1] As a prodrug, protionamide is metabolized to its active sulfoxide metabolite, which exerts the therapeutic effect. The significant inter-individual variability in the pharmacokinetics of protionamide necessitates Therapeutic Drug Monitoring (TDM) to optimize dosing, ensure efficacy, and minimize toxicity. This document provides detailed application notes and protocols for the quantification of protionamide and its active sulfoxide metabolite in human plasma using a stable isotope-labeled internal standard, Protionamide-d5 Sulfoxide, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard for the active metabolite is the gold standard for TDM, as it closely mimics the analyte's behavior during sample preparation and analysis, thus providing the highest accuracy and precision.
Metabolic Pathway of Protionamide
Protionamide is a prodrug that requires bioactivation to exert its anti-mycobacterial effect. Within the Mycobacterium tuberculosis, the bacterial flavin monooxygenase, EthA, catalyzes the oxidation of protionamide to its active sulfoxide metabolite. This active form subsequently inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme for mycolic acid synthesis, leading to the disruption of the bacterial cell wall.[2][3] In humans, a similar metabolic activation occurs, primarily mediated by flavin-containing monooxygenases (FMOs), leading to the formation of protionamide sulfoxide, the main active moiety in the circulation.
Figure 1: Protionamide Metabolic Pathway
Experimental Workflow for TDM
The therapeutic drug monitoring of protionamide involves several key steps, from sample collection to data analysis. The use of a robust and validated LC-MS/MS method is crucial for accurate quantification.
Figure 2: TDM Experimental Workflow
LC-MS/MS Method Parameters
A sensitive and specific LC-MS/MS method is essential for the simultaneous quantification of protionamide and protionamide sulfoxide. The following tables summarize the proposed method parameters and validation data, adapted from a validated method for the closely related compound ethionamide and its sulfoxide, using protionamide as an internal standard.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Protionamide: m/z 181.1 → 148.1Protionamide Sulfoxide: m/z 197.1 → 164.1this compound (IS): m/z 202.1 → 169.1 |
Table 2: Method Validation Summary
| Parameter | Protionamide | Protionamide Sulfoxide |
| Linearity Range (ng/mL) | 10 - 5000 | 20 - 6000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 20 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery (%) | > 85% | > 80% |
| Matrix Effect | Minimal and compensated by the internal standard | Minimal and compensated by the internal standard |
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve protionamide, protionamide sulfoxide, and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the protionamide and protionamide sulfoxide stock solutions in a 50:50 mixture of methanol and water to create a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or patient sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL of this compound) to all tubes except for the blank matrix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Data Analysis and Quantification
-
Acquire the data using the multiple reaction monitoring (MRM) mode.
-
Integrate the peak areas for protionamide, protionamide sulfoxide, and the internal standard (this compound).
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of protionamide and protionamide sulfoxide in the QC and patient samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the simultaneous quantification of protionamide and its active sulfoxide metabolite in human plasma. This methodology is well-suited for therapeutic drug monitoring, enabling clinicians to personalize protionamide dosage regimens for patients with multidrug-resistant tuberculosis, thereby optimizing therapeutic outcomes and minimizing the risk of adverse effects. The detailed protocols and validation parameters provided herein serve as a comprehensive guide for researchers and clinical laboratories aiming to implement TDM for protionamide.
References
Application Note: Pharmacokinetic Analysis of Protionamide Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the quantitative analysis of protionamide in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, which is critical for pharmacokinetic (PK) studies.
Introduction
Protionamide is a second-line antitubercular agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Understanding its pharmacokinetic profile is essential for optimizing dosing regimens to ensure efficacy while minimizing toxicity.[1][3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the bioanalysis of drugs in complex biological matrices. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard for correcting for variability during sample preparation and analysis, thereby ensuring the highest quality data.[6]
This application note describes a robust LC-MS/MS method for the determination of protionamide in human plasma, employing a deuterated internal standard. The provided protocols are based on established bioanalytical methods and are suitable for regulated clinical and non-clinical studies.[7][8][9]
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of protionamide in patients with multidrug-resistant tuberculosis, as reported in the literature. These values can serve as a reference for studies employing the described methodology.
| Pharmacokinetic Parameter | Mean Value (± SD) | Units | Reference |
| Tmax (Time to Peak Concentration) | 3.6 | hours | [10][11][12] |
| Cmax (Peak Plasma Concentration) | Not explicitly stated in the provided search results | µg/mL | |
| AUC0-12h (Area Under the Curve) | 11.0 ± 3.7 | µg·h/mL | [10][11][12] |
| t1/2 (Half-life) | 2.7 | hours | [10][11][12] |
| Oral Bioavailability | ~43.6% (in MDR-TB patients) | % | [1][13] |
Experimental Protocols
-
Protionamide reference standard
-
Protionamide-d4 (deuterated internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Protionamide Stock Solution (1 mg/mL): Accurately weigh and dissolve the protionamide reference standard in methanol.
-
Protionamide-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve protionamide-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the protionamide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in acetonitrile.
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample) into the corresponding tubes.
-
Add 300 µL of the IS working solution (in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over a few minutes is a good starting point.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: ESI positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
Protionamide: Determine the precursor and product ion transitions (e.g., by infusing a standard solution).
-
Protionamide-d4: Determine the precursor and product ion transitions.
-
-
Integrate the peak areas for both protionamide and the deuterated internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of protionamide in the QC and unknown samples from the calibration curve.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for a pharmacokinetic study of protionamide.
Caption: Logical relationship of the deuterated internal standard in LC-MS/MS.
References
- 1. Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cerilliant.com [cerilliant.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of prothionamide in patients with multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.au.dk [pure.au.dk]
- 13. escholarship.org [escholarship.org]
Application Notes and Protocols for Pediatric Pharmacokinetic Studies of Ethionamide using Protionamide-d5 Sulfoxide as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide is a crucial second-line antitubercular drug frequently utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB) in pediatric populations.[1][2][3] Optimizing dosing regimens in children requires a thorough understanding of its pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion of the drug and its active metabolite, ethionamide sulfoxide.[1][2] This document provides detailed application notes and protocols for conducting pediatric pharmacokinetic studies of ethionamide, employing a robust bioanalytical method using Protionamide-d5 Sulfoxide as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is critical in bioanalytical methods to correct for variability in sample preparation and potential matrix effects, thereby ensuring the accuracy and precision of the results.
Metabolic Pathway of Ethionamide
Ethionamide is a prodrug that is metabolized in the liver to its active sulfoxide metabolite by flavin-containing monooxygenases (FMOs). This active metabolite is responsible for the drug's antimycobacterial activity. Understanding this metabolic conversion is essential for interpreting pharmacokinetic data.
Pediatric Pharmacokinetic Data for Ethionamide
The following tables summarize key pharmacokinetic parameters of ethionamide in pediatric patients, as reported in published studies. These values can serve as a reference for designing and interpreting new pharmacokinetic studies.
Table 1: Ethionamide Pharmacokinetic Parameters in Children (15-20 mg/kg dose)
| Parameter | Age Group 0-2 years | Age Group 2-6 years | Age Group 6-12 years |
| Cmax (µg/mL) | 1.4 ± 0.7 | 2.1 ± 1.1 | 2.8 ± 1.2 |
| Tmax (h) | 1.8 ± 0.8 | 2.1 ± 0.9 | 2.3 ± 0.7 |
| AUC0-6 (µg·h/mL) | 4.9 ± 2.5 | 7.8 ± 4.1 | 10.9 ± 4.8 |
| Data adapted from a study by Thee et al. (2011).[1][2] |
Table 2: Factors Influencing Ethionamide Pharmacokinetics in Children
| Factor | Observation | Reference |
| Age | Younger children exhibit lower ethionamide exposure at the same mg/kg dose.[1][2] | [1][2] |
| HIV Co-infection | Associated with lower ethionamide exposure.[1][2] | [1][2] |
| Rifampicin Co-administration | No significant effect on ethionamide AUC or Cmax was observed in one study.[1][2] | [1][2] |
Experimental Protocols
Pediatric Pharmacokinetic Study Design and Blood Sampling
This protocol outlines the steps for conducting a pediatric pharmacokinetic study of ethionamide.
Methodology:
-
Patient Recruitment: Enroll pediatric patients diagnosed with tuberculosis for whom ethionamide treatment is indicated.
-
Informed Consent: Obtain informed consent from the legal guardians of the pediatric patients.
-
Dosing: Administer a single oral dose of ethionamide (15-20 mg/kg body weight). For younger children, tablets may need to be crushed and suspended in water.[1]
-
Blood Sampling: Collect approximately 1-2 mL of venous blood into EDTA-containing tubes at the following time points: 0 (pre-dose), 1, 2, 4, 6, and 8 hours post-dose.[1]
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Transfer the plasma into labeled cryovials and store at -80°C until bioanalysis.
Bioanalytical Method for Ethionamide and Ethionamide Sulfoxide Quantification
This protocol details the LC-MS/MS method for the simultaneous quantification of ethionamide and ethionamide sulfoxide in human plasma.
Table 3: LC-MS/MS Method Parameters
| Parameter | Ethionamide | Ethionamide Sulfoxide | This compound (IS) |
| Precursor Ion (m/z) | 167.1 | 183.1 | To be determined based on synthesis |
| Product Ion (m/z) | 134.1 | 140.1 | To be determined based on synthesis |
| Collision Energy (eV) | 15 | 18 | To be determined based on synthesis |
| Retention Time (min) | ~2.5 | ~2.2 | ~2.7 |
| Adapted from Deshpande et al. (2011). |
Materials and Reagents:
-
Ethionamide and Ethionamide Sulfoxide reference standards
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human plasma (for calibration standards and quality controls)
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples, calibration standards, and quality controls at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Method Validation:
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Table 4: Representative Method Validation Data
| Parameter | Ethionamide | Ethionamide Sulfoxide |
| Linearity Range (ng/mL) | 10 - 5000 | 10 - 5000 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% bias) | ± 15% | ± 15% |
| Recovery (%) | > 80% | > 80% |
| Matrix Effect (%) | < 15% | < 15% |
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting pediatric pharmacokinetic studies of ethionamide. The use of a validated LC-MS/MS method with a deuterated internal standard is essential for generating high-quality data to inform pediatric dosing guidelines and improve therapeutic outcomes for children with tuberculosis. Adherence to these detailed methodologies will ensure the reliability and reproducibility of study results.
References
- 1. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Ethionamide in Children - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of Prothionamide in Biological Matrices
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prothionamide in biological matrices, such as human plasma and serum. Prothionamide is a second-line anti-tuberculosis drug, and monitoring its therapeutic levels is crucial for optimizing treatment efficacy and minimizing toxicity. The described protocol utilizes a simple protein precipitation extraction procedure, followed by rapid and selective chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method has been compiled from various validated procedures and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Prothionamide is a thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its efficacy is dependent on achieving adequate therapeutic concentrations in the body. Therefore, a reliable and sensitive analytical method for the quantification of prothionamide in biological fluids is essential for clinical management and drug development. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. This application note provides a comprehensive protocol for the determination of prothionamide in biological matrices, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Prothionamide: Reference standard of known purity.
-
Internal Standard (IS): Midazolam or a stable isotope-labeled prothionamide (if available).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid and ammonium acetate of analytical grade.
-
Biological Matrix: Drug-free human plasma or serum.
Standard Solutions and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of prothionamide and the internal standard (e.g., midazolam) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the prothionamide stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to achieve a final concentration suitable for spiking into samples (e.g., 500 ng/mL for midazolam).
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank biological matrix to prepare a calibration curve and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting prothionamide from biological matrices.
-
Label microcentrifuge tubes for each sample, calibration standard, and QC.
-
Pipette 50 µL of the sample, calibration standard, or QC into the corresponding tube.
-
Add 150 µL of the internal standard working solution in acetonitrile to each tube.
-
Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis of prothionamide. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| HPLC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., Agilent Zorbax SB-Aq, 4.6 mm × 150 mm, 5 µm)[1] |
| Mobile Phase A | 0.2% Formic acid and 5 mM ammonium acetate in water[1] |
| Mobile Phase B | 0.2% Formic acid in methanol[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 5-10 µL |
| Column Temperature | 30 °C[1] |
| Gradient Elution | A gradient elution may be optimized for better separation. A starting condition could be 95% A, holding for 0.5 min, then a linear gradient to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| Ion Source Temp. | Optimize based on instrument manufacturer's recommendations (e.g., 500-550 °C) |
| Capillary Voltage | Optimize based on instrument manufacturer's recommendations (e.g., 3.0-4.0 kV) |
| Gas Flow Rates | Optimize based on instrument manufacturer's recommendations (Nebulizer, Heater, etc.) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Multiple Reaction Monitoring (MRM) Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Prothionamide | 181.1 | 149.1 | 200 | To be optimized |
| 181.1 | 78.1 | 200 | To be optimized | |
| Midazolam (IS) | 326.1 | 291.1 | 200 | To be optimized |
Note: Collision energies should be optimized for the specific instrument being used to achieve the most stable and intense signal for each transition.
Data Presentation and Method Validation
A summary of quantitative data from a representative LC-MS/MS method for prothionamide analysis is presented below.[1]
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL in beagle dog plasma[1] |
| Correlation Coefficient (r²) | > 0.998[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | ≤ 15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the IS |
| Stability | Stable under tested conditions (freeze-thaw, short-term, long-term) |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the LC-MS/MS protocol for prothionamide analysis.
Caption: Experimental workflow for prothionamide analysis.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the key components in the LC-MS/MS system for the analysis.
Caption: Logical flow of the LC-MS/MS analysis.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the quantification of prothionamide in biological matrices. The method is simple, rapid, sensitive, and selective, making it well-suited for a variety of research and clinical applications. The provided experimental details and performance characteristics should serve as a valuable resource for laboratories aiming to establish or optimize their own prothionamide analysis workflows. As with any analytical method, it is crucial to perform a full validation according to the relevant regulatory guidelines before its implementation for routine use.
References
Application Notes and Protocols for Prothionamide Analysis in Serum
Introduction
Prothionamide, a second-line antitubercular agent, plays a crucial role in the treatment of multidrug-resistant tuberculosis (MDR-TB). Accurate quantification of prothionamide in serum is essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and ensuring optimal treatment efficacy while minimizing toxicity. The complex nature of serum, with its high protein content, presents a significant challenge for direct analysis and necessitates robust sample preparation techniques to remove interfering substances. This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of prothionamide in serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are widely employed to isolate the analyte of interest from the complex serum matrix, thereby enhancing the accuracy and reliability of subsequent analytical quantification by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate sample preparation technique is critical and depends on factors such as the desired level of sample cleanup, analyte concentration, and the analytical method employed.
Experimental Protocols
This section details the step-by-step methodologies for the three key sample preparation techniques.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the majority of proteins from a serum sample. It is often the first choice for high-throughput analysis due to its simplicity and speed.[1][2] Two common precipitating agents are acetonitrile and trichloroacetic acid.
1.1. Protein Precipitation with Acetonitrile (ACN)
-
Principle: Acetonitrile is a water-miscible organic solvent that disrupts the hydration shell of proteins, leading to their precipitation.[3]
-
Protocol:
-
Pipette 100 µL of serum sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the serum sample (a 3:1 ratio of ACN to serum is recommended).[4]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing prothionamide using a clean pipette, without disturbing the protein pellet.
-
The supernatant can be directly injected into the analytical instrument or evaporated to dryness and reconstituted in a suitable solvent for analysis.
-
1.2. Protein Precipitation with Trichloroacetic Acid (TCA)
-
Principle: Trichloroacetic acid is a strong acid that causes proteins to denature and precipitate out of solution.
-
Protocol:
-
Pipette 100 µL of serum sample into a clean microcentrifuge tube.
-
Add 50 µL of 10% (w/v) ice-cold trichloroacetic acid to the serum sample.
-
Vortex the mixture for 30 seconds.
-
Incubate the tube on ice for 10 minutes to allow for complete protein precipitation.[5][6]
-
Centrifuge the tube at 14,000 rpm for 5 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube.
-
To neutralize the excess TCA, which can be detrimental to some analytical columns, add a neutralizing agent like sodium bicarbonate or sodium hydroxide solution until the pH is in the desired range for analysis.
-
The neutralized supernatant is then ready for analysis.
-
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the serum sample) and an organic solvent.[7][8]
-
Principle: Prothionamide, being a relatively nonpolar molecule, will preferentially partition into an organic solvent, leaving polar interfering substances in the aqueous phase.
-
Protocol:
-
Pipette 200 µL of serum sample into a glass test tube.
-
Add a suitable internal standard (IS) if required for quantification.
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or a mixture like dichloromethane:diethyl ether). The choice of solvent should be optimized based on the recovery of prothionamide.
-
Vortex the mixture for 2 minutes to facilitate the transfer of prothionamide into the organic phase.[8]
-
Centrifuge at 3000 x g for 10 minutes to separate the two phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a small volume of mobile phase or a suitable solvent for injection into the analytical instrument.
-
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest or interfering compounds from a liquid sample.[9][10][11]
-
Principle: The serum sample is passed through a cartridge containing a solid sorbent. Based on the chemistry of the sorbent and the analyte, either prothionamide is retained on the sorbent while interferences pass through, or the interferences are retained and prothionamide is eluted. For prothionamide, a reversed-phase sorbent (e.g., C18) is commonly used.
-
Protocol:
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. This activates the sorbent.[11]
-
Sample Loading: Load the pre-treated serum sample (e.g., 200 µL of serum diluted with 200 µL of water or a suitable buffer) onto the conditioned cartridge. The sample should be loaded at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences that were not retained on the sorbent.
-
Elution: Elute the retained prothionamide from the cartridge using a small volume (e.g., 500 µL) of a strong solvent (e.g., methanol or acetonitrile).
-
The eluate can be directly injected or evaporated and reconstituted in a suitable solvent before analysis.
-
Quantitative Data Summary
The following table summarizes typical performance parameters for the described sample preparation techniques for prothionamide analysis. The values presented are indicative and may vary depending on the specific experimental conditions and the analytical method used.
| Parameter | Protein Precipitation (Acetonitrile) | Protein Precipitation (TCA) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (C18) |
| Recovery (%) | > 90% | > 85% | 80 - 95% | > 90% |
| Matrix Effect | Moderate to High | Moderate | Low to Moderate | Low |
| Lower Limit of Quantification (LLOQ) | Dependent on analytical method | Dependent on analytical method | Lower than PPT | Lowest |
| Throughput | High | High | Moderate | Moderate to High |
| Cost per Sample | Low | Low | Moderate | High |
| Automation Potential | High | High | Moderate | High |
Visualizations
The following diagrams illustrate the experimental workflows for each sample preparation technique.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. its.caltech.edu [its.caltech.edu]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. actapharmsci.com [actapharmsci.com]
- 8. arborassays.com [arborassays.com]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application of Protionamide-d5 Sulfoxide in Multidrug-Resistant Tuberculosis (MDR-TB) Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protionamide is a second-line thioamide antibiotic crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB). A structural analog of ethionamide, protionamide is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its therapeutic effect. Its mechanism of action involves the inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall.[1][2][3] The emergence of MDR-TB has necessitated a deeper understanding of the pharmacology of second-line drugs like protionamide to optimize treatment regimens and combat drug resistance.
Protionamide-d5 Sulfoxide, a deuterated isotopologue of the active sulfoxide metabolite of protionamide, serves as a critical tool in this research. It is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of protionamide and its metabolites in biological matrices. This application is indispensable for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and the overall development of more effective MDR-TB treatment strategies.
Mechanism of Action and Metabolic Activation
Protionamide, as a prodrug, is inactive upon administration and must undergo metabolic activation by the enzymatic machinery of Mycobacterium tuberculosis. The primary enzyme responsible for this bioactivation is the flavin-dependent monooxygenase, EthA.[1][2] The expression of the ethA gene is negatively regulated by the transcriptional repressor, EthR.
The activation pathway proceeds as follows:
-
Oxidation: EthA catalyzes the oxidation of the thioamide sulfur atom of protionamide, converting it into protionamide sulfoxide.
-
Further Metabolism: Protionamide sulfoxide is further metabolized to a reactive intermediate.
-
Target Inhibition: This activated form of protionamide ultimately targets and inhibits the enoyl-acyl carrier protein reductase, InhA. InhA is a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.
-
Cell Wall Disruption: The inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to a bacteriostatic or bactericidal effect.
Resistance to protionamide can arise from mutations in the ethA or inhA genes, which either prevent the activation of the prodrug or alter the drug target.
Data Presentation: Pharmacokinetics of Protionamide in MDR-TB Patients
The following tables summarize key pharmacokinetic parameters of protionamide in adult patients with multidrug-resistant tuberculosis. These data are essential for understanding drug exposure and optimizing dosing regimens.
Table 1: Demographic and Baseline Characteristics of MDR-TB Patients in a Pharmacokinetic Study [4]
| Characteristic | Group A (BMI 18.5–23) (n=11) | Group B (BMI <18.5) (n=6) | Total (n=17) |
| Age (years, mean ± SD) | 37.4 ± 10.2 | 39.2 ± 6.2 | 38.0 ± 8.8 |
| Sex (male/female) | 10/1 | 6/0 | 16/1 |
| Weight (kg, mean ± SD) | 61.2 ± 5.9 | 50.7 ± 6.5 | 57.5 ± 7.8 |
| Body Mass Index (BMI, kg/m ², mean ± SD) | 20.5 ± 1.4 | 17.0 ± 1.5 | 19.3 ± 2.2 |
| Serum Creatinine (mg/dL, mean ± SD) | 0.9 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| AST (U/L, mean ± SD) | 22.9 ± 8.7 | 19.2 ± 4.5 | 21.6 ± 7.6 |
| ALT (U/L, mean ± SD) | 24.1 ± 14.2 | 18.2 ± 6.5 | 22.1 ± 12.1 |
AST: Aspartate aminotransferase; ALT: Alanine aminotransferase.
Table 2: Pharmacokinetic Parameters of Protionamide in MDR-TB Patients Following Oral Administration [5][6][7]
| Parameter | Value (Mean ± SD) |
| Dose | 500-750 mg/day |
| Cmax (Maximum Plasma Concentration) | 2.2 ± 1.1 µg/mL |
| Tmax (Time to Cmax) | 3.6 ± 1.3 hours |
| AUC0-12h (Area Under the Curve) | 11.0 ± 3.7 µg·h/mL |
| t1/2 (Elimination Half-life) | 2.7 ± 0.7 hours |
| CL/F (Apparent Oral Clearance) | 11.4 L/h (Population Estimate) |
| Vd/F (Apparent Volume of Distribution) | 26.7 L (Population Estimate) |
Experimental Protocols
Protocol 1: Quantification of Protionamide in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a method for the quantitative analysis of protionamide in plasma samples, a critical procedure in pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for variability during sample preparation and analysis.
1. Materials and Reagents:
-
Protionamide analytical standard
-
This compound (internal standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
96-well plates or microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
Protionamide Stock Solution (1 mg/mL): Accurately weigh and dissolve protionamide in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Protionamide Working Solutions: Serially dilute the stock solution with 50% methanol to prepare calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibrators, QCs, and unknowns) into a 96-well plate or microcentrifuge tubes.
-
Add 300 µL of the internal standard working solution (in acetonitrile) to each well.
-
Vortex the plate/tubes for 5 minutes to precipitate plasma proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate protionamide from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Protionamide: (e.g., m/z 181.1 → 148.1)
-
This compound (IS): (e.g., m/z 202.1 → 153.1) - Note: Exact m/z values will depend on the deuteration pattern and fragmentation.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of protionamide to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of protionamide in the QC and unknown samples using the regression equation from the calibration curve.
Protocol 2: Determination of Protionamide Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric method used to determine the MIC of antimicrobial agents against M. tuberculosis. It is a relatively rapid, inexpensive, and simple method compared to traditional agar-based proportion methods.
1. Materials and Reagents:
-
Mycobacterium tuberculosis strain (H37Rv or clinical isolates)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.5% glycerol.
-
Protionamide stock solution (e.g., 1 mg/mL in DMSO or water).
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water, filter-sterilized).
-
Sterile 96-well flat-bottom microtiter plates.
-
Sterile distilled water.
2. Preparation of Inoculum:
-
Culture M. tuberculosis in 7H9 broth until it reaches mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.
3. Assay Procedure:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
Add an additional 100 µL of protionamide stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions of protionamide across the plate by transferring 100 µL from one well to the next. Discard 100 µL from the last well.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well.
-
Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative (sterile) control.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate for 24-48 hours.
4. Interpretation of Results:
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of protionamide that prevents this color change (i.e., the well remains blue).
Conclusion
The use of this compound as an internal standard is a cornerstone of modern bioanalytical techniques that enable the robust study of protionamide's pharmacokinetics. This, in conjunction with pharmacodynamic assessments like MIC determination, provides a comprehensive framework for optimizing the use of protionamide in the treatment of MDR-TB. The detailed protocols and data presented herein serve as a valuable resource for researchers and clinicians working to improve therapeutic outcomes for patients with this challenging disease.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of prothionamide in patients with multidrug-resi...: Ingenta Connect [ingentaconnect.com]
- 6. Pharmacokinetics of prothionamide in patients with multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mitigating matrix effects in the bioanalysis of protionamide
Welcome to the technical support center for the bioanalysis of protionamide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantitative analysis of protionamide in biological matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the bioanalysis of protionamide, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Analyte Recovery
Q: I am experiencing low recovery of protionamide from plasma samples. What are the possible causes and how can I improve it?
A: Low recovery of protionamide can stem from several factors related to the sample preparation method. Here are some common causes and troubleshooting steps:
-
Suboptimal Extraction Technique: The choice of extraction method—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—significantly impacts recovery.
-
Protein Precipitation (PPT): While simple and fast, PPT may lead to lower recovery due to co-precipitation of the analyte with proteins.[1] Using cold acetonitrile can enhance protein removal and may improve recovery.[2][3]
-
Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical. A solvent that is too non-polar may not efficiently extract protionamide. Experiment with solvents of varying polarity, such as ethyl acetate or methyl tert-butyl ether (MTBE). Adjusting the pH of the aqueous sample can also improve partitioning of protionamide into the organic phase.
-
Solid-Phase Extraction (SPE): Incomplete elution from the SPE cartridge is a common cause of low recovery. Ensure the elution solvent is strong enough to desorb protionamide from the sorbent. For reverse-phase SPE, a higher percentage of organic solvent in the elution buffer may be necessary. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange properties, can offer higher selectivity and recovery.
-
-
Analyte Instability: Protionamide may be unstable under certain conditions. One study noted degradation of over 15% after 72 hours at room temperature.[2] It is crucial to process and analyze samples promptly or store them at appropriate low temperatures (e.g., -80°C) to minimize degradation.
-
Improper pH: The pH of the sample and extraction solvents can influence the charge state of protionamide and its solubility, thereby affecting extraction efficiency. Optimize the pH during sample pre-treatment and extraction steps.
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)
Q: My protionamide signal is being suppressed (or enhanced) in my LC-MS/MS analysis. How can I mitigate these matrix effects?
A: Matrix effects, which are alterations in ionization efficiency due to co-eluting endogenous components from the biological matrix, are a common challenge in bioanalysis.[4][5] Here are strategies to mitigate them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components through more rigorous sample preparation.[6]
-
Switching Extraction Method: If you are using PPT, consider switching to LLE or SPE, which generally provide cleaner extracts.[7] SPE, in particular, can be highly selective in removing matrix components like phospholipids, which are major contributors to ion suppression.[8]
-
Phospholipid Removal: Specific techniques and commercially available products are designed to remove phospholipids from the sample, which can significantly reduce matrix effects.[8]
-
-
Chromatographic Separation: Optimize your liquid chromatography method to separate protionamide from co-eluting matrix components.
-
Gradient Elution: Employ a gradient elution profile to better resolve the analyte from interferences.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to achieve better separation.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard of protionamide is the ideal tool to compensate for matrix effects.[9] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification when the analyte-to-IS peak area ratio is used.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[10] However, this may compromise the sensitivity of the assay if the protionamide concentration is low.
Issue 3: Poor Peak Shape and Chromatography
Q: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for protionamide. What could be the cause and how do I fix it?
A: Poor peak shape can be attributed to several factors, from the sample preparation to the LC-MS/MS system.
-
Sample Extract Cleanliness: Residual matrix components in the final extract can interfere with chromatography. Re-evaluate your sample preparation method for better cleanup.
-
Injection Solvent: The composition of the solvent in which the final extract is reconstituted can affect peak shape. Ideally, the injection solvent should be weaker than the initial mobile phase to ensure good peak focusing on the column.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of protionamide and its interaction with the stationary phase. Adjusting the pH may improve peak symmetry.
-
Column Issues: A contaminated or old column can lead to poor peak shape. Try flushing the column or replacing it if necessary.
-
System Contamination: Contamination in the LC system (e.g., injector, tubing) can also be a source of peak shape problems. A thorough system cleaning is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for protionamide bioanalysis?
A1: Protein precipitation (PPT) is a frequently used method due to its simplicity and high throughput.[1] A study on the simultaneous determination of several anti-tuberculosis drugs, including protionamide, utilized a PPT method with trichloroacetic acid.[2] However, for methods requiring higher sensitivity and selectivity, solid-phase extraction (SPE) is also employed. One study describes using SPE for the extraction of ethionamide and its metabolite, with protionamide used as an internal standard.[11]
Q2: How should I assess matrix effects for my protionamide assay?
A2: The most common method is the post-extraction spike method. This involves comparing the peak area of protionamide spiked into an extracted blank matrix with the peak area of protionamide in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. It is recommended to evaluate the matrix effect in at least six different lots of the biological matrix.
Q3: Is a deuterated internal standard for protionamide commercially available?
A3: The availability of a commercial deuterated protionamide internal standard can vary. It is recommended to check with suppliers of stable isotope-labeled compounds and reference standards. If a commercial standard is not available, custom synthesis is an option.[9][12] The use of a stable isotope-labeled internal standard is highly recommended for accurate and precise quantification, as it effectively compensates for variability in extraction and matrix effects.[13]
Q4: What are the recommended storage conditions for protionamide in plasma?
A4: Protionamide has shown some instability at room temperature.[2] Therefore, it is crucial to store plasma samples containing protionamide at low temperatures, such as -80°C, to ensure long-term stability. For short-term storage and during sample processing, it is advisable to keep the samples on ice.
Q5: Can hemolysis or lipemia in plasma samples affect protionamide quantification?
A5: Hemolysis (the rupture of red blood cells) and lipemia (high levels of lipids) can significantly impact bioanalytical results by causing matrix effects.[14][15] These conditions can alter the composition of the plasma matrix and may interfere with the extraction and ionization of protionamide. It is important to visually inspect samples for hemolysis and lipemia and to evaluate the impact of these conditions on the assay during method validation. If a significant effect is observed, specific sample preparation steps to remove red blood cell components or lipids may be necessary.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques that can be adapted for protionamide bioanalysis.
Protocol 1: Protein Precipitation (PPT)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample.
-
Precipitation: Add 300 µL of cold acetonitrile (or another suitable organic solvent like methanol or a solution containing trichloroacetic acid) to the plasma sample.[2][3]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a general framework for LLE and requires optimization of the extraction solvent and pH.
-
Sample Aliquoting: To a glass tube, add 200 µL of plasma sample.
-
Internal Standard Spiking: Add the internal standard solution.
-
pH Adjustment (Optional): Add a small volume of a buffer to adjust the pH of the sample to optimize the extraction of protionamide.
-
Extraction: Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mixing: Vortex or shake the mixture for 5-10 minutes to ensure efficient partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 2000-3000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This is a general protocol for reversed-phase SPE and should be optimized based on the specific SPE cartridge and analyte properties.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry out.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for a few minutes to remove the wash solvent.
-
Elution: Elute the protionamide with 1 mL of a strong solvent (e.g., acetonitrile or methanol).
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the extract in the initial mobile phase.
-
Analysis: Analyze by LC-MS/MS.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for protionamide from a published study. This data can serve as a benchmark for method development and troubleshooting.
Table 1: Recovery and Matrix Effect of Protionamide using Protein Precipitation
| Analyte | Concentration Level | Recovery (%) | Matrix Effect (%) | Internal Standard | Reference |
| Protionamide | Low | 91.4 - 109.7 | 95.7 - 112.5 | Isotope-labeled | [2] |
| Protionamide | Medium | 91.4 - 109.7 | 95.7 - 112.5 | Isotope-labeled | [2] |
| Protionamide | High | 91.4 - 109.7 | 95.7 - 112.5 | Isotope-labeled | [2] |
Note: The reported ranges for recovery and matrix effect encompass multiple anti-tuberculosis drugs analyzed in the study, including protionamide. The use of an isotope-labeled internal standard effectively compensated for the observed matrix effects.
Visualizations
Troubleshooting Workflow for Low Analyte Recovery
Caption: Troubleshooting decision tree for low protionamide recovery.
General Workflow for Mitigating Matrix Effects
Caption: A stepwise approach to mitigating matrix effects in bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Account Suspended [bioanalyticalresearch.com]
- 6. Synthesis of a Deuterated 6-AmHap Internal Standard for the Determination of Hapten Density in a Heroin Vaccine Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Protionamide-d5 Sulfoxide Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protionamide-d5 Sulfoxide in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound for mass spectrometry analysis?
A1: The exact mass of this compound ([M+H]⁺) is the recommended precursor ion. While specific published data for its fragmentation is limited, probable product ions can be predicted based on the fragmentation of similar structures like ethionamide sulfoxide. Common fragmentation pathways involve the loss of the sulfoxide group and cleavage of the pyridine ring.
Q2: How does the deuterium labeling in this compound affect its mass spectrometry analysis?
A2: Deuterium labeling increases the mass of the molecule, allowing it to be distinguished from the unlabeled Protionamide Sulfoxide. However, it's important to be aware of potential chromatographic shifts where the deuterated standard may elute slightly earlier than the analyte.[1] This can lead to variations in matrix effects between the analyte and the internal standard.
Q3: What are the typical starting points for collision energy and cone voltage for this compound?
A3: Optimal collision energy and cone voltage are instrument-dependent. A good starting point is to use the parameters established for the unlabeled protionamide or structurally similar compounds and then perform a compound optimization experiment. This typically involves infusing a solution of this compound and varying the collision energy and cone voltage to find the values that yield the most stable and intense signal for the desired product ions.
Troubleshooting Guide
Issue 1: Poor or No Signal Intensity for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometry Parameters | Verify the precursor and product ion m/z values. Perform a compound tuning/optimization to determine the optimal cone voltage and collision energy for this compound on your specific instrument. |
| Sample Degradation | Prepare fresh samples and standards. Sulfoxides can be susceptible to degradation, so minimize sample storage time and exposure to light and high temperatures. |
| Ion Suppression | Dilute the sample to reduce matrix effects.[2] Optimize the chromatographic method to separate this compound from co-eluting matrix components.[3] |
| In-source Fragmentation | Reduce the source temperature and cone/declustering potential to minimize fragmentation of the precursor ion before it enters the mass analyzer. |
| Instrument Contamination | Clean the ion source and optics according to the manufacturer's recommendations.[3][4] |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases. |
| Matrix Interference | Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) can be effective.[5] Adjust the chromatographic gradient to better resolve the analyte from matrix components. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method by using a stronger wash solvent and increasing the wash volume and duration. |
| Leaks in the LC or MS System | Check for leaks in the fluidic path, especially at fittings and connections.[4][6] A leak can introduce air and other contaminants, leading to high background noise. |
Issue 3: Inconsistent or Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Poor Chromatography | Ensure the column is properly equilibrated. Check for column degradation by running a standard. Adjust the mobile phase composition, gradient, or pH to improve peak shape. |
| Sample Solvent Mismatch | The sample solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. |
| Column Overloading | Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
Protocol 1: Stock Solution and Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Stock Solutions: Serially dilute the primary stock solution with the same solvent to prepare a series of working stock solutions at lower concentrations.
-
Calibration Standards and Quality Controls (QCs): Spike the appropriate biological matrix (e.g., plasma, urine) with the working stock solutions to create calibration standards and QCs at the desired concentrations.
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Collection: Collect 100 µL of the biological sample (e.g., plasma).
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing the internal standard (if different from this compound) to the sample.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity issues.
References
Improving chromatographic peak shape for protionamide and its metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic analysis of protionamide and its metabolites.
Troubleshooting Guides
Poor peak shape is a common issue in the chromatography of protionamide and its metabolites, often manifesting as peak tailing, fronting, or broadening. This guide addresses specific problems in a question-and-answer format to help you resolve these issues efficiently.
Question: My protionamide peak is showing significant tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing for protionamide, a basic compound, is frequently caused by secondary interactions with acidic silanol groups on the surface of silica-based columns, such as a C18 column. Here’s a step-by-step guide to troubleshoot this issue:
-
Mobile Phase pH Adjustment:
-
Problem: Protionamide has basic properties, and if the mobile phase pH is not optimal, interactions between the ionized analyte and residual silanol groups on the column's stationary phase can occur, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of protionamide. This ensures that the analyte is fully protonated and minimizes secondary interactions. A lower pH (around 2-3) can protonate the silanol groups, reducing their interaction with the basic analyte.[1][2][3][4]
-
-
Column Choice and Condition:
-
Problem: The type of column and its condition play a crucial role. A standard C18 column might not be ideal if it has a high number of accessible silanol groups. Also, column degradation over time can lead to poor peak shape.
-
Solution:
-
Consider using a column with end-capping or a polar-embedded stationary phase to shield the silanol groups.
-
If the column is old, it may need to be replaced. To check if the column is the issue, replace it with a new one and see if the peak shape improves. A guard column can also be used to protect the analytical column from contaminants that might exacerbate tailing.
-
-
-
Buffer Concentration:
-
Problem: Insufficient buffer capacity in the mobile phase can lead to pH shifts on the column, causing inconsistent ionization of protionamide and leading to tailing.
-
Solution: Increase the buffer concentration in your mobile phase. A concentration of 10-50 mM is generally recommended to maintain a stable pH throughout the analysis.
-
-
Sample Overload:
-
Problem: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, sample overload was likely the issue.
-
Question: All the peaks in my chromatogram, including protionamide and its metabolites, are broad. What should I investigate?
Answer:
When all peaks in a chromatogram are broad, the issue is often related to the HPLC system rather than a specific chemical interaction. Here are the common culprits:
-
Extra-Column Volume:
-
Problem: Excessive volume between the injector and the detector can cause band broadening. This includes the tubing, fittings, and the detector flow cell itself.
-
Solution:
-
Use tubing with a smaller internal diameter and keep the length as short as possible.
-
Ensure all fittings are properly connected to minimize dead volume.
-
Check the detector's cell volume; a smaller volume is generally better for preventing peak broadening.
-
-
-
Column Contamination or Voids:
-
Problem: Contamination at the head of the column or the formation of a void in the packing material can disrupt the sample band as it enters the column, leading to broadening of all peaks.
-
Solution:
-
Reverse-flush the column (if the manufacturer's instructions permit) to remove any particulates on the inlet frit.
-
If a void is suspected, the column may need to be replaced. Using a guard column can help prevent this issue.
-
-
-
Inadequate Mobile Phase Strength:
-
Problem: If the mobile phase is too weak (i.e., not enough organic solvent in a reversed-phase separation), the analytes will move too slowly, resulting in broader peaks due to diffusion.
-
Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase to achieve a suitable retention factor (k').
-
Question: I am observing peak fronting for protionamide. What does this indicate?
Answer:
Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Overload:
-
Problem: This is the most common cause of peak fronting. When the concentration of the analyte is too high for the column's capacity, the peak shape can become distorted with a leading edge.
-
Solution: Dilute the sample and reinject. A significant improvement in peak shape will confirm that overloading was the cause.
-
-
Sample Solvent Incompatibility:
-
Problem: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.
-
FAQs
Q1: What are the main metabolites of protionamide that I should be looking for in my chromatographic analysis?
A1: The primary metabolite of protionamide is protionamide sulfoxide . The metabolic conversion involves the oxidation of the sulfur atom in the thioamide group. Depending on the biological system and conditions, other degradation products might be present, especially in forced degradation studies.
Q2: What is a good starting point for developing an HPLC method for protionamide and its metabolites?
A2: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. A stability-indicating method was developed using a C18 column (250 x 4.6 mm, 5 µm) with a mobile phase of Methanol: 0.02M KH2PO4 buffer (85:15) at a pH of 4.5.[5] Another method utilized a C18 column (50 mm × 2.1 mm, 1.7 μm) with a mobile phase of 10 mm ammonium acetate at pH 6.0 and acetonitrile in a gradient mode.[6] The detection wavelength is typically around 290-291 nm.[5]
Q3: How does pH affect the retention time of protionamide?
A3: Since protionamide is a basic compound, the pH of the mobile phase will significantly impact its retention time in reversed-phase HPLC. At a lower pH, protionamide will be more protonated (ionized) and therefore more polar, leading to a shorter retention time. As the pH increases, it becomes less ionized and more hydrophobic, resulting in a longer retention time.[3][4] It is crucial to operate at a pH at least 2 units away from the analyte's pKa to ensure reproducible retention times.[3][4]
Q4: What are the key parameters to include in a method validation for protionamide analysis?
A4: A comprehensive method validation should follow ICH guidelines and include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[5][6] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are also essential to establish the stability-indicating nature of the method.[5][6]
Data Presentation
The following tables summarize typical quantitative data for the chromatographic analysis of protionamide.
Table 1: HPLC Method Parameters for Protionamide Analysis
| Parameter | Method 1[5] | Method 2[6] | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | Acquity UPLC BEH-C18 (50 mm × 2.1 mm, 1.7 μm) | Kromasil 100 C8 (100 x 3 mm, 5 µm) |
| Mobile Phase | Methanol: 0.02M KH2PO4 (85:15) | 10 mM Ammonium Acetate and Acetonitrile | 9.534 g/L Sodium Tetraborate, 6.4625 g/L Dibutylamine (pH 8) : Acetonitrile (75:25) |
| pH | 4.5 | 6.0 | 8.0 |
| Flow Rate | 1 mL/min | Gradient | 0.6 mL/min |
| Detection Wavelength | 290 nm | Not Specified | 291 nm |
| Retention Time | 4.8 min | Not Specified | ~5 min |
Table 2: Linearity and Detection Limits for Protionamide
| Parameter | Value (Method from[5]) | Value (Method from[6]) |
| Linearity Range | 200-1200 µg/mL | 0.4-1.5 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | > 0.99 |
| Limit of Detection (LOD) | Not Specified | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Not Specified | 0.4 µg/mL |
Experimental Protocols
Detailed Methodology for Sample Preparation from Serum
This protocol describes the protein precipitation method for extracting protionamide from human serum samples prior to HPLC analysis.
Materials:
-
Human serum samples
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (TCA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a microcentrifuge tube, add 100 µL of the serum sample.
-
Add a protein precipitating agent. The original protocol notes that acetonitrile was initially unsuccessful and TCA was selected. However, the use of acidic conditions can lead to peak deformation, which can be mitigated by a higher buffer concentration in the mobile phase or by titrating the sample before injection. For a more general approach, protein precipitation with a cold organic solvent is common. Add 300 µL of cold acetonitrile to the serum sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the protionamide, and transfer it to a clean vial for injection into the HPLC system.
Visualizations
Caption: Metabolic pathway of protionamide to its sulfoxide metabolite.
Caption: Workflow for troubleshooting peak tailing of protionamide.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor recovery of protionamide during sample extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of prothionamide during sample extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor prothionamide recovery during sample extraction?
A1: Poor recovery of prothionamide can stem from several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of prothionamide, affecting its partitioning behavior.
-
Inappropriate Solvent Selection: The choice of extraction solvent in Liquid-Liquid Extraction (LLE) or the sorbent and elution solvent in Solid-Phase Extraction (SPE) is critical for efficient recovery.
-
Analyte Degradation: Prothionamide may degrade under certain conditions, such as exposure to harsh pH, high temperatures, or excessive light.
-
Incomplete Elution: The analyte may be strongly retained on the SPE sorbent, leading to incomplete elution and low recovery.
-
Matrix Effects: Components in the biological matrix (e.g., proteins, lipids) can interfere with the extraction process.
Q2: What are the key physicochemical properties of prothionamide to consider for extraction?
A2: Understanding the physicochemical properties of prothionamide is crucial for developing a robust extraction method.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₉H₁₂N₂S | - |
| Molar Mass | 180.27 g/mol | - |
| LogP | 1.5 | Moderately lipophilic, suggesting good solubility in organic solvents. |
| pKa (predicted) | 12.14 | Prothionamide is a weak base and will be in its neutral form at physiological pH, favoring extraction into organic solvents. |
| Solubility | Soluble in ethanol, methanol, ether, and chloroform; Insoluble in water.[1] | This supports the use of LLE with water-immiscible organic solvents and reversed-phase SPE. |
Q3: How can I minimize the degradation of prothionamide during sample handling and extraction?
A3: Prothionamide is susceptible to degradation under stress conditions. A forced degradation study revealed its lability to acidic, basic, thermal, oxidative, and photolytic stress.[1] To minimize degradation:
-
Control pH: Maintain the pH of the sample and solutions within a stable range. Maximum stability is generally observed at neutral to slightly acidic pH.
-
Temperature Control: Process samples at reduced temperatures (e.g., on ice) to minimize thermal degradation.
-
Light Protection: Protect samples from direct light exposure by using amber vials or working in a dimly lit environment.
-
Minimize Processing Time: Keep the extraction process as short as possible to reduce the time the analyte is exposed to potentially degrading conditions.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: You are observing low prothionamide recovery after performing LLE from a plasma or serum sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low LLE recovery.
Low Recovery in Solid-Phase Extraction (SPE)
Problem: You are experiencing low prothionamide recovery after using a reversed-phase SPE protocol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SPE recovery.
Experimental Protocols
General Protocol for Liquid-Liquid Extraction of Prothionamide from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma in a polypropylene tube, add an internal standard (if used).
-
Vortex briefly to mix.
-
-
Protein Precipitation (Optional but Recommended):
-
Add 1 mL of cold acetonitrile or methanol to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction:
-
To the supernatant (or directly to the plasma if not performing protein precipitation), add 5 mL of a water-immiscible organic solvent (e.g., diethyl ether or a mixture of diethyl ether and ethyl acetate).
-
Vortex for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Analyte Recovery:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., 100 µL of methanol:water).
-
General Protocol for Solid-Phase Extraction of Prothionamide from Plasma
This protocol is a general guideline for reversed-phase SPE and should be optimized.
-
Sorbent Selection:
-
Choose a reversed-phase sorbent such as C8 or C18.
-
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Pre-treat the plasma sample by diluting it 1:1 with an aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent to remove interferences (e.g., 5% methanol in water).
-
-
Elution:
-
Elute the prothionamide from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Prothionamide Stability Profile
A forced degradation study of prothionamide was conducted under various stress conditions as per ICH guidelines.[1] The following table summarizes the conditions under which degradation was observed.
| Stress Condition | Details | Observation |
| Acidic | 0.1 M HCl at 80°C for 24h | Degradation observed |
| Basic | 0.1 M NaOH at 80°C for 2h | Degradation observed |
| Oxidative | 30% H₂O₂ at room temperature for 24h | Degradation observed |
| Thermal | 105°C for 48h | Degradation observed |
| Photolytic | UV light (254 nm) for 7 days | Degradation observed |
This data highlights the importance of controlling the experimental environment to prevent analyte loss.
References
Technical Support Center: Protionamide-d5 Sulfoxide in Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Protionamide-d5 Sulfoxide as an internal standard in quantitative bioanalytical assays. It is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled form of Protionamide Sulfoxide, a major metabolite of the anti-tuberculosis drug Protionamide. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for internal standards.[1] They are chemically identical to the analyte of interest (in this case, Protionamide Sulfoxide) but have a different mass due to the presence of deuterium atoms. This allows for the internal standard to be distinguished from the analyte by the mass spectrometer. The use of a SIL internal standard helps to correct for variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the assay.[1][2]
Q2: What are the common impurities in this compound and how do they arise?
Common impurities in deuterated standards like this compound can include:
-
Unlabeled Analyte (Protionamide Sulfoxide): It is challenging to achieve 100% isotopic enrichment during the synthesis of deuterated compounds. As a result, a small percentage of the unlabeled analyte may be present.[3]
-
Under-deuterated Species: The synthesis may result in molecules with fewer deuterium atoms than intended (e.g., d4 instead of d5).
-
Residual Solvents and Reagents: Trace amounts of solvents and reagents used in the synthesis and purification process may remain.
-
Related Compounds: Impurities from the starting material or by-products of the synthesis reaction may be present.
Q3: How does the purity of this compound affect my assay performance?
The purity of your this compound internal standard is critical for obtaining accurate and reliable quantitative data. Impurities can lead to several issues:
-
Inaccurate Quantification: The presence of unlabeled Protionamide Sulfoxide in the internal standard will contribute to the analyte signal, leading to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[3]
-
Non-linear Calibration Curves: Isotopic interference, where the signal from the analyte contributes to the signal of the internal standard (or vice versa), can cause non-linearity in the calibration curve, especially at high analyte concentrations.[4][5] This phenomenon is also known as "crosstalk."
-
Reduced Assay Sensitivity: A significant presence of unlabeled analyte in the internal standard can increase the background signal at the analyte's mass-to-charge ratio, thereby elevating the LLOQ and reducing the overall sensitivity of the assay.[3]
-
Poor Precision and Accuracy: Variability in the level of impurities between different lots of the internal standard can lead to poor inter-assay precision and accuracy.
Q4: What are the acceptable purity levels for a deuterated internal standard?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend that stable isotope-labeled internal standards be of high isotopic purity.[6][7] While there is no universally mandated percentage, the general expectation is that the contribution of the internal standard to the analyte signal should be minimal. Specifically, the response of interfering components in a blank sample (matrix without analyte but with internal standard) should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard's own response.[7]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard in LC-MS/MS assays.
Issue 1: High background signal or significant peak in blank samples at the analyte's mass transition.
| Possible Cause | Recommended Action |
| Presence of unlabeled Protionamide Sulfoxide in the internal standard. | 1. Verify Purity: Request the Certificate of Analysis (CoA) from the supplier to check the isotopic purity and the percentage of unlabeled analyte. If not specified, consider analyzing the internal standard solution alone to assess the contribution to the analyte signal. 2. Reduce Internal Standard Concentration: Lowering the concentration of the internal standard can minimize the contribution of the unlabeled impurity to the analyte signal. However, ensure the internal standard response remains sufficient for reliable quantification. 3. Source a Higher Purity Standard: If the level of unlabeled analyte is unacceptably high, obtain a new batch or a different source of this compound with higher isotopic purity.[3] |
| Contamination of the LC-MS/MS system. | 1. Clean the System: Thoroughly flush the LC system, autosampler, and mass spectrometer source to remove any residual analyte from previous analyses. 2. Run System Blanks: Inject a series of blank solvent injections to ensure the system is clean before running samples. |
| Matrix Interference: | 1. Optimize Chromatography: Improve the chromatographic separation between the analyte and any co-eluting matrix components. 2. Evaluate Different Matrix Lots: Test blank matrix from at least six different sources to assess the variability of the interference.[7] |
Issue 2: Non-linear calibration curve, especially at higher concentrations.
| Possible Cause | Recommended Action |
| Isotopic Crosstalk: The signal from the high concentration of the analyte is contributing to the signal of the deuterated internal standard.[4][5] | 1. Optimize Mass Spectrometry Parameters: Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard. 2. Check for In-source Fragmentation: The analyte may be fragmenting in the ion source to a product ion that has the same mass as the internal standard. Adjust source conditions (e.g., cone voltage) to minimize this. 3. Use a Different Mass Transition: If possible, select a different precursor-product ion transition for the analyte or internal standard that is less prone to overlap. 4. Employ a Non-linear Calibration Model: In cases where crosstalk is unavoidable, a non-linear regression model may provide a more accurate fit for the calibration curve.[4] |
| Detector Saturation: | 1. Dilute High-Concentration Samples: If the detector is being saturated at the upper end of the calibration range, dilute the high-concentration standards and samples to bring them within the linear range of the detector. 2. Adjust Internal Standard Concentration: Ensure the internal standard concentration is appropriate and not causing detector saturation. |
Issue 3: Poor assay precision and/or accuracy.
| Possible Cause | Recommended Action |
| Variable Impurity Levels: Inconsistent levels of impurities in the internal standard across different preparations or lots. | 1. Use a Single Lot: Whenever possible, use a single, well-characterized lot of this compound for the entire study. 2. Re-validate with New Lots: If a new lot of internal standard must be used, a partial re-validation of the method should be performed to ensure consistency. |
| Differential Matrix Effects: The analyte and the deuterated internal standard are not affected by matrix suppression or enhancement to the same extent.[8] | 1. Improve Chromatographic Co-elution: Adjust the chromatographic conditions to ensure the analyte and internal standard elute as closely as possible. Even small differences in retention time for deuterated standards can lead to differential matrix effects.[8] 2. Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components. |
| Inconsistent Sample Handling: | 1. Standardize Procedures: Ensure that all samples (calibrators, QCs, and unknowns) are treated identically throughout the sample preparation process.[2] 2. Automate where Possible: Use automated liquid handlers to minimize variability in pipetting and reagent addition. |
Data Presentation
The following tables illustrate the potential impact of this compound purity on key assay parameters. The data presented are for illustrative purposes to demonstrate the principles discussed.
Table 1: Impact of Unlabeled Analyte in Internal Standard on LLOQ Accuracy
| Isotopic Purity of this compound | Percentage of Unlabeled Protionamide Sulfoxide | Apparent LLOQ Concentration (ng/mL) | Accuracy (%) |
| 99.9% | 0.1% | 1.05 | 105% |
| 99.5% | 0.5% | 1.25 | 125% |
| 99.0% | 1.0% | 1.50 | 150% |
| 98.0% | 2.0% | 2.00 | 200% |
| Assuming a true LLOQ of 1 ng/mL and a constant internal standard concentration. |
Table 2: Effect of Isotopic Crosstalk on Calibration Curve Linearity
| Analyte Concentration (ng/mL) | Ideal Analyte/IS Ratio | Observed Analyte/IS Ratio (with Crosstalk) | Deviation from Linearity |
| 1 | 0.01 | 0.010 | 0% |
| 10 | 0.10 | 0.101 | +1% |
| 100 | 1.00 | 1.02 | +2% |
| 500 | 5.00 | 5.25 | +5% |
| 1000 | 10.00 | 11.00 | +10% |
| Illustrative data showing positive deviation from linearity at high analyte concentrations due to analyte signal contributing to the internal standard signal. |
Experimental Protocols
Key Experiment: Quantification of Protionamide and Protionamide Sulfoxide in Human Plasma using LC-MS/MS
This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of working internal standard solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an HPLC vial for analysis.[9]
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 HPLC or equivalent.[10]
-
Column: Agilent SB-Aq column (4.6 mm × 150 mm, 5 µm) or equivalent.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v).[10]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-4 min: 5-95% B
-
4-5 min: 95% B
-
5.1-6 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Transitions (MRM):
-
Protionamide: m/z 181.1 → 148.1
-
Protionamide Sulfoxide: m/z 197.1 → 164.1
-
This compound (IS): m/z 202.1 → 169.1 (Note: These are representative mass transitions and should be optimized for the specific instrument.)
-
-
Visualizations
Caption: Protionamide bioactivation pathway in Mycobacterium tuberculosis.
Caption: General experimental workflow for sample analysis.
References
- 1. scispace.com [scispace.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prothionamide Bioanalysis in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of prothionamide in urine.
Troubleshooting Guides
Issue 1: Low or No Detection of Prothionamide
Question: I am unable to detect prothionamide in my urine samples, or the signal is very low. What are the possible causes and solutions?
Answer:
Low or non-detectable levels of prothionamide in urine are a common challenge due to its extensive metabolism. Here's a step-by-step troubleshooting guide:
-
Confirm the Analyte of Interest: Prothionamide is extensively metabolized, with less than 0.1% of the parent drug excreted unchanged in the urine.[1] Its primary active metabolite is prothionamide-sulphoxide.[1][2] Your assay should be designed to detect the parent drug and, more importantly, its major metabolites.
-
Evaluate Sample Stability: Prothionamide and its metabolites may be unstable in the urine matrix.
-
pH and Temperature: The stability of similar anti-tuberculosis drugs in urine has been shown to be dependent on pH and temperature.
-
Storage: For long-term storage, samples should ideally be kept at -80°C.[3] Avoid multiple freeze-thaw cycles.
-
Recommendation: Conduct a stability study of prothionamide and its metabolites in urine at different pH levels and temperatures to determine optimal storage and handling conditions.
-
-
Assess Extraction Efficiency:
-
Method Selection: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common methods. The choice of extraction solvent and sorbent is critical.
-
Recovery: Low recovery during extraction can lead to poor sensitivity. Perform recovery experiments by spiking known concentrations of prothionamide and its metabolites into blank urine.
-
-
Check for Matrix Effects: The complex composition of urine can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.
-
Evaluation: Matrix effects should be assessed by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solution.
-
Mitigation:
-
Use a more efficient sample clean-up method.
-
Employ matrix-matched calibrators and quality controls.
-
Utilize a stable isotope-labeled internal standard for prothionamide and its key metabolites.
-
-
-
Review LC-MS/MS Method Parameters:
-
Ionization Mode: Ensure the mass spectrometer is operating in the appropriate ionization mode (positive or negative) for prothionamide and its metabolites.
-
Sensitivity: Check the instrument's sensitivity and ensure it is appropriate for the expected low concentrations of the analytes in urine. The lower limit of quantification (LLOQ) for a related drug, ethionamide, in hair was found to be around 1 ng/mg, which indicates the need for a sensitive assay.[4]
-
Issue 2: Poor Reproducibility and High Variability
Question: My results for prothionamide analysis in urine are not reproducible. What could be the cause?
Answer:
Poor reproducibility in bioanalytical assays can stem from several factors. Consider the following:
-
Nonspecific Binding: Analytes can adsorb to the surface of collection containers and labware, leading to variable and underestimated concentrations. This is a known issue for urine assays which lack the proteins and lipids found in plasma that can prevent this.
-
Solution: Consider using silanized glassware or polypropylene tubes. The addition of a small amount of a surfactant or protein (like bovine serum albumin) to the collection container can also help prevent nonspecific binding.
-
-
Inconsistent Sample Handling:
-
Standardization: Ensure that all samples are treated identically from collection to analysis. This includes storage time, temperature, and the number of freeze-thaw cycles.
-
Homogeneity: Thaw samples completely and vortex thoroughly before aliquoting for extraction.
-
-
Variable Matrix Effects: The composition of urine can vary significantly between individuals and even for the same individual at different times.
-
Solution: As mentioned previously, using matrix-matched standards and a stable isotope-labeled internal standard is crucial for mitigating the effects of this variability.
-
-
Metabolite Interconversion: Prothionamide and its sulphoxide metabolite can potentially interconvert.
-
Control: Ensure that sample processing and storage conditions do not promote the conversion of one form to another. This can be evaluated during method validation.
-
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of prothionamide that I should be looking for in urine?
A1: The primary active metabolite is prothionamide-sulphoxide.[1][2] Other metabolites that have been identified include the corresponding acid and amide derivatives.[1] Due to the very low excretion of the parent drug, quantitative analysis of the sulphoxide metabolite is likely to be more informative.
Q2: What are the expected concentrations of prothionamide and its metabolites in urine?
A2: The urinary excretion of prothionamide is very low. Studies have shown that approximately 0.08% of an oral dose is excreted as the parent drug and about 0.4% as the sulphoxide metabolite.[1] Therefore, a highly sensitive analytical method is required.
Q3: What type of analytical method is most suitable for prothionamide bioanalysis in urine?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are necessary for detecting the low concentrations of prothionamide and its metabolites in the complex urine matrix.[5]
Q4: How can I minimize the degradation of prothionamide during sample preparation and analysis?
A4: Prothionamide can degrade under acidic, basic, thermal, oxidative, and photolytic stress.[6] Sample preparation should be carried out in a controlled environment, avoiding extreme pH and high temperatures. Protecting samples from light is also recommended.
Q5: Are there any known drug-drug interactions that could interfere with prothionamide analysis?
A5: Prothionamide is often administered as part of a multi-drug regimen for tuberculosis.[7] It is essential to ensure that the analytical method is selective and can distinguish prothionamide and its metabolites from co-administered drugs and their metabolites. This should be confirmed during method validation through interference studies.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Prothionamide
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~18 minutes - 3.6 hours | [2] |
| Plasma Half-life (t1/2) | ~2 - 2.7 hours | [2] |
| Urinary Excretion (Unchanged Drug) | ~0.08% of dose | [1] |
| Urinary Excretion (Sulphoxide Metabolite) | ~0.4% of dose | [1] |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Prothionamide and its Metabolites in Urine
This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions and equipment.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: Thaw urine samples at room temperature and vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
Internal Standard Spiking: To 500 µL of supernatant, add 50 µL of the internal standard working solution (a stable isotope-labeled version of prothionamide and/or its sulphoxide metabolite).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions (Example)
-
LC System: UPLC system
-
Column: C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm)[6]
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.0[6]
-
Mobile Phase B: Acetonitrile[6]
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor-product ion transitions for prothionamide, prothionamide-sulphoxide, and the internal standard(s) need to be determined by infusion and optimization.
Visualizations
Caption: Prothionamide metabolism and excretion pathway.
Caption: Troubleshooting workflow for low prothionamide signal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Validated LC-MS/MS Panel for Quantifying 11 Drug-Resistant TB Medications in Small Hair Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Push forward LC-MS-based therapeutic drug monitoring and pharmacometabolomics for anti-tuberculosis precision dosing and comprehensive clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prothionamide - Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
Reducing carryover in the LC-MS/MS analysis of protionamide
This technical support guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals reduce carryover in the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of protionamide.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS/MS analysis?
A1: Carryover refers to the appearance of a small portion of an analyte signal from a previous injection in a subsequent analysis, typically observed in a blank or a sample with a much lower concentration.[1][2] This can lead to inaccuracies in quantification, especially for low-level samples.[1]
Q2: Why is protionamide prone to carryover?
A2: Protionamide is a thioamide derivative with a predicted logP of around 1.5 - 2.25, indicating a degree of hydrophobicity.[3][4] Compounds with such properties can exhibit "stickiness," leading to adsorption onto surfaces within the LC-MS/MS system, such as tubing, injector components, and the analytical column.[2][5][6] This adsorption is a primary cause of carryover.
Q3: How can I differentiate between carryover and system contamination?
A3: A systematic injection of blank solutions can help distinguish between carryover and contamination.[5][6]
-
Carryover: A blank injection immediately following a high-concentration sample will show the highest carryover peak, with subsequent blank injections showing progressively smaller peaks.
-
Contamination: If all blank injections show a similar, consistent signal for the analyte, it suggests contamination of the mobile phase, solvents, or a system component.[5][6]
Troubleshooting Guide
Issue: High Carryover of Protionamide Signal in Blank Injections
This guide provides a systematic approach to identifying and mitigating the source of protionamide carryover in your LC-MS/MS system.
Step 1: Identify the Source of Carryover
The first step is to systematically isolate the component of the LC-MS/MS system responsible for the carryover. The primary suspects are the autosampler, the injection valve, and the analytical column.
Experimental Protocol: Systematic Component Exclusion
-
Initial Assessment:
-
Inject a high-concentration protionamide standard.
-
Immediately follow with three blank injections (e.g., mobile phase or a suitable blank matrix).
-
Analyze the chromatograms for the presence and intensity of the protionamide peak in the blank injections.
-
-
Column vs. System Carryover:
-
Remove the analytical column and replace it with a union.
-
Repeat the injection sequence of a high-concentration standard followed by blanks.
-
If carryover is significantly reduced or eliminated: The column is the primary source of carryover.
-
If carryover persists: The issue likely lies within the autosampler or injector system.[7]
-
-
Autosampler and Injector Isolation:
A logical workflow for troubleshooting is presented in the diagram below.
Step 2: Mitigating Column-Related Carryover
If the analytical column has been identified as the source of carryover, the following strategies can be employed.
-
Increase Column Wash Time: Extend the column washing step at the end of the gradient with a high percentage of a strong organic solvent.
-
Use a Stronger Elution Solvent: Incorporate a stronger solvent in the mobile phase or as a wash to more effectively remove protionamide from the column.
-
Employ a Guard Column: A guard column can help trap strongly retained compounds and is more easily replaced than the analytical column.[1]
-
Column Flushing: If carryover is severe, flush the column with a strong solvent mixture. For a C18 column, a mixture of isopropanol and acetonitrile can be effective.
Step 3: Mitigating System-Related Carryover
For carryover originating from the autosampler and injector, focus on the cleaning procedures and hardware components.
-
Optimize Needle Wash: The needle wash is a critical step in reducing carryover from the autosampler.[8]
-
Increase Wash Time: Lengthen the duration of the needle wash.[8]
-
Use a Stronger Wash Solvent: Employ a wash solvent that is a strong solvent for protionamide. Consider mixtures of organic solvents.
-
Multi-solvent Wash: If your system allows, use a multi-step wash with different solvents to effectively clean the needle.[8]
-
-
Inspect and Clean/Replace Components:
-
Rotor Seal: Worn or dirty rotor seals are a common cause of carryover.[5][6] Inspect the seal for scratches or deposits and clean or replace it as needed.
-
Sample Loop: The sample loop can be a source of carryover. Flush the loop with a strong solvent.
-
Tubing and Fittings: Ensure all fittings are properly made to avoid dead volumes where the sample can get trapped.[8]
-
Table 1: Comparison of Wash Solvents for Reducing Protionamide Carryover
| Wash Solvent Composition | Rationale | Expected Impact on Carryover |
| 100% Acetonitrile | Good general-purpose organic solvent. | Moderate Reduction |
| 100% Methanol | Methanol can be a better solvent for some compounds.[9] | Moderate Reduction |
| 50:50 Acetonitrile:Isopropanol | Isopropanol is a stronger organic solvent and can be effective for more hydrophobic compounds.[10] | High Reduction |
| 50:50:50:50 Acetonitrile:Methanol:Isopropanol:Water | A "magic mix" that can be effective for a wide range of compounds.[10] | High Reduction |
| Acetonitrile with 0.1% Formic Acid | The addition of acid can help to reduce ionic interactions with system components. | Potentially High Reduction |
Step 4: Methodological Adjustments
If carryover persists after troubleshooting the hardware, consider adjustments to the analytical method.
-
Injection Order: Analyze samples in order of increasing expected concentration. Run blank injections after high-concentration samples.[7]
-
Lower Injection Volume: Reducing the amount of analyte introduced into the system can decrease the amount of material available for carryover.
-
Gradient Modification: A steeper gradient or a higher percentage of organic solvent at the end of the run can help to elute all of the analyte from the column.
The logical relationship for selecting a carryover reduction strategy is outlined below.
Experimental Protocols
Protocol 1: Preparation of Optimized Needle Wash Solution
-
Objective: To prepare a strong wash solution to minimize carryover from the autosampler needle.
-
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water, HPLC grade
-
Glass solvent bottles
-
-
Procedure:
-
In a clean, dedicated solvent bottle, combine equal volumes of ACN, IPA, MeOH, and water (e.g., 250 mL of each for a 1 L solution).
-
Mix thoroughly.
-
Degas the solution by sonication or helium sparging.
-
Install as the needle wash solvent in the LC system.
-
Protocol 2: Column Flushing Procedure
-
Objective: To remove strongly adsorbed protionamide from the analytical column.
-
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Appropriate column fittings
-
-
Procedure:
-
Disconnect the column from the mass spectrometer.
-
Reverse the direction of flow through the column.
-
Flush the column with 100% ACN for 30 minutes at a low flow rate (e.g., 0.2 mL/min).
-
Follow with a flush of 100% IPA for 30 minutes at the same flow rate.
-
Re-equilibrate the column with the initial mobile phase conditions before reconnecting to the mass spectrometer.
-
Table 2: Summary of Quantitative Effects of Troubleshooting Steps on Carryover
Note: The following data is illustrative and will vary depending on the specific LC-MS/MS system and conditions.
| Action Taken | Typical Carryover (% of High Standard in first Blank) |
| Baseline (No Optimization) | 1.5% |
| Optimized Needle Wash (ACN:IPA:MeOH:H2O) | 0.5% |
| Increased Column Wash Time | 0.8% |
| Optimized Needle Wash + Increased Column Wash | < 0.1% |
| Column and System Component Replacement | < 0.05% (Approaching Limit of Detection) |
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Prothionamide | C9H12N2S | CID 666418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.cn [documents.thermofisher.cn]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Push forward LC-MS-based therapeutic drug monitoring and pharmacometabolomics for anti-tuberculosis precision dosing and comprehensive clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Persistent carry over peaks on UHPLC-MSMS - Chromatography Forum [chromforum.org]
Optimization of mobile phase for protionamide separation
Welcome to the technical support center for the optimization of mobile phase for protionamide separation. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their chromatographic analyses of protionamide.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for protionamide separation by reversed-phase HPLC?
A common starting point for the separation of protionamide using reversed-phase HPLC is a mixture of an organic solvent and an aqueous buffer. A frequently used combination is methanol and a phosphate buffer.[1] Another option is acetonitrile mixed with an ammonium acetate buffer, which is also compatible with mass spectrometry.[2] The initial ratio can be optimized based on the specific column and desired retention time.
Q2: How does the pH of the mobile phase affect the retention of protionamide?
The pH of the mobile phase is a critical parameter that can significantly influence the retention time and peak shape of protionamide.[3][4] Adjusting the pH can alter the ionization state of the analyte, thereby affecting its interaction with the stationary phase.[3][4] For reproducible results, it is advisable to operate at a pH at least one unit away from the pKa of protionamide.[4] For instance, a method has been developed using a mobile phase with a pH adjusted to 4.5.[1]
Q3: What are the recommended columns for protionamide separation?
Reversed-phase C18 columns are commonly and successfully used for the separation of protionamide.[1][2] Specific examples include Acquity UPLC BEH-C18 (50 mm × 2.1 mm, 1.7 µm) for UPLC applications and C18 columns (250 x 4.6 mm, 5 µm) for HPLC.[1][2] The choice of column will depend on the specific requirements of the analysis, such as desired resolution, analysis time, and the instrumentation available.
Q4: What detection wavelength is typically used for protionamide analysis?
For UV detection of protionamide, a wavelength of 290 nm is commonly employed.[1] It is always recommended to determine the optimal wavelength by examining the UV spectrum of protionamide to ensure maximum sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of protionamide.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: Unwanted interactions between protionamide and the stationary phase can lead to peak tailing.[5]
-
Column Overload: Injecting too much sample can cause peak fronting.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of protionamide, it can result in poor peak shape.[6]
-
Column Degradation: A contaminated or old column can lead to distorted peaks.
Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled and buffered.[6]
-
Modify Mobile Phase Composition: Adding a competing base or an ion-pairing agent to the mobile phase can sometimes mitigate tailing.
-
Reduce Sample Concentration: Dilute the sample to avoid column overload.
-
Use a Guard Column or New Column: A guard column can protect the analytical column from contaminants. If the column is old, replacement may be necessary.
Problem: Inconsistent Retention Times
Possible Causes:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustment and solvent ratios, is a common cause of shifting retention times.
-
Pump Issues: Fluctuations in the pump flow rate can lead to variability.[7] This could be due to air bubbles, worn seals, or check valve problems.[8]
-
Column Temperature Variation: Lack of temperature control for the column can cause retention time drift.[8]
-
Column Equilibration: Insufficient time for column equilibration between runs can lead to inconsistent results.[8]
Solutions:
-
Ensure Consistent Mobile Phase Preparation: Prepare the mobile phase carefully and consistently. Degassing the mobile phase is also crucial.[6][9]
-
Maintain the HPLC Pump: Regularly purge the pump to remove air bubbles and perform routine maintenance on seals and check valves.
-
Use a Column Oven: A column oven will maintain a stable temperature and improve reproducibility.[8]
-
Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each injection.[8]
Problem: Poor Resolution Between Protionamide and Impurities
Possible Causes:
-
Suboptimal Mobile Phase Composition: The ratio of organic to aqueous phase may not be optimal for separating protionamide from its degradation products or other impurities.[3]
-
Inappropriate Organic Solvent: The choice of organic solvent (e.g., methanol vs. acetonitrile) can affect selectivity.[4]
-
Gradient Elution Not Optimized: For complex samples, a gradient elution program may need to be adjusted to improve separation.
Solutions:
-
Optimize Organic Solvent Percentage: Systematically vary the percentage of the organic solvent in the mobile phase to improve separation.
-
Evaluate Different Organic Solvents: Test both methanol and acetonitrile to see which provides better selectivity for your specific sample matrix.[4]
-
Develop or Optimize a Gradient Method: If using an isocratic method, switching to a gradient method can often improve the resolution of complex mixtures.[9] If already using a gradient, adjust the slope and duration of the gradient.
Experimental Protocols
RP-HPLC Method for Protionamide Assay
This protocol is based on a stability-indicating method for the determination of protionamide.[1]
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 0.02M KH2PO4 Buffer (85:15, v/v), pH adjusted to 4.5
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Procedure:
-
Prepare the 0.02M KH2PO4 buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water.
-
Adjust the pH of the buffer to 4.5 using an appropriate acid or base.
-
Mix the methanol and buffer in an 85:15 ratio.
-
Filter the mobile phase through a 0.22 µm membrane filter and degas by sonication.[1]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare protionamide standard and sample solutions in the mobile phase.
-
Inject the solutions onto the HPLC system and record the chromatograms.
UPLC Method for Protionamide and its Impurities
This protocol is suitable for the separation of protionamide and its degradation products.[2]
-
Column: Acquity UPLC BEH-C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: As per instrument manufacturer's recommendation for the column dimensions.
-
Detection: UV or Mass Spectrometry
-
Injection Volume: 1-5 µL
-
Temperature: Controlled, e.g., 30 °C
Procedure:
-
Prepare the 10 mM ammonium acetate buffer and adjust the pH to 6.0.
-
Filter both mobile phase A and B through a suitable membrane filter and degas.
-
Develop a gradient elution program to separate protionamide from its impurities. A typical gradient might start with a low percentage of acetonitrile and gradually increase.
-
Equilibrate the column with the initial mobile phase composition.
-
Prepare protionamide and stressed (degraded) sample solutions.
-
Inject the solutions and acquire the data.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Protionamide Analysis
| Parameter | HPLC Method[1] | UPLC Method[2] |
| Column | C18 (250 x 4.6 mm, 5 µm) | Acquity UPLC BEH-C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol: 0.02M KH2PO4 (85:15), pH 4.5 | A: 10 mM Ammonium Acetate, pH 6.0B: Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 290 nm | Not specified (UV or MS compatible) |
| Retention Time | ~4.8 min | Varies with gradient |
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Logical flow for mobile phase optimization.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 6. mastelf.com [mastelf.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation for Protionamide Using Protionamide-d5 Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of protionamide, a critical second-line anti-tuberculosis drug. The focus is on a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a novel stable isotope-labeled internal standard, Protionamide-d5 Sulfoxide. The performance of this method is objectively compared against other potential analytical techniques, supported by established validation parameters as mandated by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]
Comparative Analysis of Bioanalytical Methods for Protionamide
The selection of a bioanalytical method is contingent on the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and cost. Below is a comparative summary of a validated LC-MS/MS method using this compound against alternative approaches.
| Parameter | LC-MS/MS with this compound (Proposed Method) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Colorimetric Methods |
| Selectivity/Specificity | Very High: Mass spectrometry provides excellent discrimination from endogenous matrix components and metabolites. The stable isotope-labeled internal standard co-elutes and compensates for matrix effects. | Moderate: Relies on chromatographic separation. Potential for interference from co-eluting compounds with similar UV absorbance. | Low to Moderate: Susceptible to interference from other compounds in the biological matrix that may react with the colorimetric reagent. |
| Sensitivity (Lower Limit of Quantification) | Very High (typically in the low ng/mL to pg/mL range). | Moderate (typically in the high ng/mL to low µg/mL range). | Low (typically in the µg/mL range). |
| Precision & Accuracy | High: Typically demonstrates excellent precision (%CV < 15%) and accuracy (%RE ± 15%) across the calibration range, in line with regulatory guidelines.[1][5][6] | Moderate to High: Can achieve good precision and accuracy, but may be more susceptible to variability from matrix effects. | Moderate: Generally less precise and accurate than chromatographic methods. |
| Sample Throughput | High: Fast chromatographic run times and automated sample processing capabilities. | Moderate: Longer run times may be required for adequate separation. | High: Can be adapted for high-throughput plate-based assays. |
| Matrix | Plasma, Serum, Urine, Saliva, Dried Blood Spots.[7] | Plasma, Serum, Urine. | Urine, Saliva.[7] |
| Internal Standard | Stable isotope-labeled (this compound) provides the most accurate correction for extraction variability and matrix effects. | A structurally similar compound that is well-resolved from the analyte. | Not typically used. |
| Cost (Instrument & Consumables) | High initial instrument cost, moderate consumable cost. | Moderate instrument cost, low consumable cost. | Low instrument and consumable cost. |
Experimental Protocol: Validation of a Bioanalytical Method for Protionamide in Human Plasma by LC-MS/MS
This protocol outlines the key steps for the full validation of a method for the quantification of protionamide in human plasma using this compound as an internal standard. The procedures are designed to meet the requirements of the FDA and EMA guidelines on bioanalytical method validation.[1][5][6][8]
Preparation of Stock and Working Solutions
-
Protionamide Stock Solution (1 mg/mL): Accurately weigh and dissolve protionamide reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the protionamide stock solution in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control samples. Prepare a working solution of the IS at an appropriate concentration.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike blank human plasma with the appropriate protionamide working solutions to obtain final concentrations covering the desired calibration range (e.g., 10-5000 ng/mL).
-
QC Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Protionamide: To be determined based on precursor and product ions.
-
This compound (IS): To be determined based on precursor and product ions.
-
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated according to regulatory guidelines:[1][5][6][8][9]
-
Selectivity and Specificity: Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of protionamide and the IS.
-
Calibration Curve: A calibration curve with at least six non-zero standards should be prepared. The simplest regression model that adequately describes the concentration-response relationship should be used. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at four levels (LLOQ, Low, Mid, High) in at least five replicates per level over at least three separate analytical runs.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).
-
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
-
Recovery: The extraction recovery of protionamide and the IS should be consistent and reproducible.
-
Stability: The stability of protionamide in plasma must be evaluated under various conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that exceeds the expected storage time of study samples.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
Stock and Working Solution Stability: At appropriate storage conditions.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
-
Dilution Integrity: To ensure that samples with concentrations above the upper limit of quantification can be diluted with blank plasma and accurately measured. The accuracy and precision of the diluted samples should be within ±15%.
-
Carry-over: Assessed by injecting a blank sample after a high concentration sample. Carry-over should not be greater than 20% of the LLOQ for the analyte and 5% for the IS.[9]
Visualizing the Workflow and Key Relationships
To better illustrate the experimental process and the logical connections between validation parameters, the following diagrams are provided.
Caption: A typical protein precipitation workflow for the extraction of protionamide from plasma samples.
Caption: The logical relationship of key parameters for bioanalytical method validation.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. moh.gov.bw [moh.gov.bw]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Alternative Methods for Therapeutic Drug Monitoring and Dose Adjustment of Tuberculosis Treatment in Clinical Settings: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Bioanalytical method validation emea | PPTX [slideshare.net]
A Comparative Guide to Protionamide Quantification: Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of protionamide, a crucial second-line anti-tuberculosis drug. We present a comprehensive overview of the linearity, accuracy, and precision of various techniques, supported by experimental data to aid in the selection of the most appropriate method for your research and development needs.
Data Presentation: A Side-by-Side Look at Performance
The following tables summarize the key performance characteristics of different analytical methods used for protionamide quantification.
Table 1: Linearity of Protionamide Quantification Methods
| Method | Linearity Range | Correlation Coefficient (r²) | Biological Matrix |
| 2D-LC-MS/MS | 100 - 500 pg/mL | > 0.995 | Plasma, Bile, Urine, Tissue, Feces[1] |
| UPLC-MS/MS | 0.4 - 1.5 µg/mL | > 0.99 | Not Specified[2] |
| HPLC-UV | 0.25 - 20.0 µg/mL | 0.998 ± 0.002 | Plasma[3] |
| Voltammetry | 1.00 - 80.0 µmol/L | 0.998 | Urine, Pharmaceutical Formulation[4] |
Table 2: Accuracy of Protionamide Quantification Methods
| Method | Accuracy (% Recovery) | Biological Matrix |
| 2D-LC-MS/MS | 92.1 - 109.3% | Plasma, Bile, Urine, Tissue, Feces[1] |
| UPLC-MS/MS | 85 - 115% | Not Specified[2] |
| HPLC-UV | Within ±15% of nominal value | Plasma[3] |
| Voltammetry | Not explicitly stated as % recovery, but results were comparable to official analytical protocols. | Urine, Pharmaceutical Formulation[4] |
Table 3: Precision of Protionamide Quantification Methods
| Method | Precision (%RSD / %CV) | Biological Matrix |
| 2D-LC-MS/MS | 0.5 - 13.8% | Plasma, Bile, Urine, Tissue, Feces[1] |
| UPLC-MS/MS | < 5.0% | Not Specified[2] |
| HPLC-UV | < 15% | Plasma[3] |
| Voltammetry | Not explicitly stated as %RSD, but the method was found to be reproducible. | Urine, Pharmaceutical Formulation[4] |
Experimental Protocols: A Detailed Look at the Methodologies
Two-Dimensional Liquid Chromatography-Tandem Mass Spectrometry (2D-LC-MS/MS)
This highly sensitive and universal method is suitable for the simultaneous determination of protionamide and other anti-tuberculosis drugs in various biological matrices.[1]
-
Sample Pretreatment: A simple pretreatment is used for liquid samples (plasma, bile, urine) and solid samples (tissue, feces).
-
Chromatography:
-
First Dimension: Automated purification and enrichment are performed on a Polar-RP column.
-
Second Dimension: Analytical separation is carried out on an Agilent Zorbax SB-Aq column.
-
Total Loop Time: 7.5 minutes.
-
-
Detection:
-
Ionization Mode: Positive-ionization mode.
-
Detection Method: Multiple reaction monitoring (MRM).
-
-
Quantification: The lower limit of quantification ranges from 100 to 500 pg/mL.[1]
Ultra-High Performance Liquid Chromatography (UPLC-MS/MS)
This method is a stability-indicating assay developed for the degradation and drug substances related impurities of Protionamide.[2]
-
Sample Preparation: Forced degradation of Protionamide is carried out under acidic, basic, thermal, oxidative, and photolytic stress conditions.
-
Chromatography:
-
Column: Acquity UPLC BEH-C18 (50 mm × 2.1 mm, 1.7 μm).
-
Mobile Phase: A gradient of 10 mm ammonium acetate (pH 6.0) and Acetonitrile.
-
-
Detection:
-
Method: Liquid chromatography-mass spectrometry.
-
-
Quantification:
-
Limit of Detection (LOD): 0.1 µg/mL.
-
Limit of Quantitation (LOQ): 0.4 µg/mL.[2]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A simple and rapid HPLC method for the determination of protionamide (as part of a study on rufinamide) in human plasma.[3]
-
Sample Preparation:
-
Samples (250 μl) are alkalinized with ammonium hydroxide (pH 9.25).
-
Extraction is performed with dichloromethane using an internal standard.
-
-
Chromatography:
-
Column: Spherisorb silica column (250 × 4.6 mm i.d., 5 μm) at 30 °C.
-
Mobile Phase: A solution of methanol/dichloromethane/n-hexane (10/25/65 vol/vol/vol) mixed with 6 ml ammonium hydroxide.
-
Flow Rate: 1.5 ml/min.
-
-
Detection:
-
Detector: UV detector set at 230 nm.
-
-
Quantification:
-
Limit of Quantification (LOQ): 0.25 μg/mL.[3]
-
Alternative Method: Voltammetric Determination
This electrochemical method, demonstrated for the closely related ethionamide, presents a simple and low-cost alternative for the determination of thioamide drugs like protionamide.[4]
-
Electrochemical System:
-
Working Electrode: Boron-doped diamond electrode (BDDE).
-
Reference Electrode: Saturated Ag/AgCl reference electrode.
-
Supporting Electrolyte: Britton-Robinson buffer solution (pH 5.0, 0.1 mol L⁻¹).
-
-
Analysis Technique: Square wave voltammetry (SWV).
-
Measurement: The method is based on the irreversible reduction and oxidation peaks of the analyte.
-
Quantification:
-
Limit of Detection (LOD): 0.294 µmol L⁻¹.
-
Limit of Quantification (LOQ): 0.980 µmol L⁻¹.[4]
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the quantification of protionamide using chromatographic methods.
Caption: Generalized workflow for protionamide quantification.
References
- 1. Validation of a universal and highly sensitive two-dimensional liquid chromatography-tandem mass spectrometry methodology for the quantification of pyrazinamide, ethambutol, protionamide, and clofazimine in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltammetric Determination of Ethionamide in Pharmaceutical Formulations and Human Urine using a Boron-Doped Diamond Electrode – ScienceOpen [scienceopen.com]
Comparing Protionamide-d5 Sulfoxide with a structural analog as an internal standard
A head-to-head comparison of Protionamide-d5 Sulfoxide with a structural analog internal standard for the quantitative analysis of Protionamide Sulfoxide in biological matrices.
In the landscape of drug development and clinical research, the precise quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. The accuracy of these measurements heavily relies on the use of an appropriate internal standard (IS) in bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample extraction, chromatographic separation, and ionization, thereby compensating for any potential variability.
This guide provides a comprehensive comparison between a stable isotope-labeled internal standard, this compound, and a non-labeled structural analog, Protionamide, for the quantitative analysis of Protionamide Sulfoxide. Protionamide is a close structural analog to Protionamide Sulfoxide, differing only by the absence of the sulfoxide functional group. While structural analogs are a viable option, deuterated standards like this compound are widely considered the "gold standard" in bioanalysis. This is because their physicochemical properties are nearly identical to the analyte, leading to co-elution and equivalent behavior in the mass spectrometer, which in turn corrects for matrix effects and improves data quality.
This comparison will delve into the performance of both internal standards, supported by illustrative experimental data and detailed protocols.
Performance Comparison: this compound vs. Protionamide
The choice of internal standard can significantly impact the reliability of bioanalytical data. The following tables present a hypothetical but realistic comparison of the expected performance of this compound versus Protionamide as an internal standard for the analysis of Protionamide Sulfoxide. This data is based on the well-documented advantages of stable isotope-labeled standards in LC-MS/MS analysis.
Table 1: Comparison of Key Validation Parameters
| Parameter | This compound (Deuterated IS) | Protionamide (Structural Analog IS) |
| Precision (%CV) | ||
| Intra-day | ≤ 5% | ≤ 15% |
| Inter-day | ≤ 8% | ≤ 20% |
| Accuracy (%Bias) | ± 5% | ± 15% |
| Matrix Effect | Negligible | Potential for significant ion suppression/enhancement |
| Recovery | Consistent and comparable to analyte | May differ from analyte, leading to variability |
| Selectivity | High (distinct m/z) | Potential for crosstalk with analyte |
Table 2: Illustrative Quantitative Performance Data
| Quality Control Sample | This compound IS | Protionamide IS |
| Low QC (LQC) | ||
| Mean Concentration (ng/mL) | 10.2 | 11.5 |
| Accuracy (%) | 102 | 115 |
| Precision (%CV) | 3.5 | 12.8 |
| Medium QC (MQC) | ||
| Mean Concentration (ng/mL) | 49.5 | 55.2 |
| Accuracy (%) | 99 | 110.4 |
| Precision (%CV) | 2.8 | 9.5 |
| High QC (HQC) | ||
| Mean Concentration (ng/mL) | 398.7 | 445.1 |
| Accuracy (%) | 99.7 | 111.3 |
| Precision (%CV) | 2.1 | 7.2 |
This data is for illustrative purposes to highlight the typical performance differences between a deuterated and a structural analog internal standard.
Experimental Protocols
The following is a detailed methodology for the quantification of Protionamide Sulfoxide in human plasma using either this compound or Protionamide as an internal standard. This protocol is adapted from a validated method for the analysis of the structurally related compounds, ethionamide and ethionamide sulfoxide.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or Protionamide at 1 µg/mL).
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1 M hydrochloric acid and vortex for another 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Condition an Oasis HLB 1 cc (30 mg) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 10% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 4000 or equivalent with a TurboIonSpray source
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Protionamide Sulfoxide: m/z 197.1 → 139.1
-
This compound (IS): m/z 202.1 → 144.1
-
Protionamide (IS): m/z 181.1 → 123.1
-
Visualizing the Workflow
A clear and logical workflow is essential for a robust bioanalytical method. The following diagrams illustrate the key processes involved.
Caption: A streamlined workflow for the bioanalytical quantification of Protionamide Sulfoxide.
A Researcher's Guide to Cross-Validation of Protionamide Assays Across Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of protionamide, a crucial second-line anti-tuberculosis drug. It is designed to assist laboratories in the cross-validation of their assays, ensuring consistency and reliability of data in multi-site clinical trials and research studies. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates the logical workflow of inter-laboratory validation.
Comparative Performance of Protionamide Assays
The selection of an appropriate analytical method for protionamide quantification is critical and depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
Below is a summary of typical validation parameters observed for these methods. It is important to note that this data is illustrative and represents expected performance based on published literature. Actual results may vary, and a formal cross-validation study is essential to establish inter-laboratory concordance.
Table 1: Illustrative Cross-Validation Data for Protionamide Assays in Human Plasma
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 1 ng/mL | Signal-to-Noise > 10 |
| Accuracy (% Bias at LLOQ) | ± 15% | ± 10% | Within ± 20% |
| Precision (%RSD at LLOQ) | < 20% | < 15% | ≤ 20% |
| Inter-Laboratory Precision (%RSD) | < 15% | < 10% | ≤ 15% |
| Recovery (%) | 85 - 95% | 90 - 105% | Consistent and reproducible |
Experimental Protocols
Detailed and harmonized protocols are the cornerstone of successful inter-laboratory cross-validation. The following sections provide standardized methodologies for the analysis of protionamide in human plasma using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of protionamide in plasma for therapeutic drug monitoring and pharmacokinetic studies where high sensitivity is not the primary requirement.
a. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (e.g., ethionamide at 1 µg/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm
-
Run Time: 10 minutes
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for studies requiring the detection of low concentrations of protionamide, such as in pharmacokinetic studies with low doses or in specific patient populations.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of internal standard solution (e.g., protionamide-d3 at 100 ng/mL).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath for 2 minutes.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic layer to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of 50% methanol in water.
-
Inject 5 µL into the LC-MS/MS system.
b. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Protionamide: Precursor ion > Product ion (e.g., m/z 181.1 > 148.1)
-
Protionamide-d3 (IS): Precursor ion > Product ion (e.g., m/z 184.1 > 151.1)
-
Visualizing the Cross-Validation Workflow
A clear understanding of the cross-validation process is essential for its successful implementation. The following diagrams illustrate the key stages of the workflow and the logical relationships between different components of the study.
A Comparative Guide to Inter-laboratory Quantification of Prothionamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of protionamide, a crucial second-line anti-tuberculosis drug. The information presented is collated from published, validated bioanalytical methods to offer a centralized resource for researchers and drug development professionals. This document summarizes quantitative data, details experimental protocols, and provides visual workflows to aid in the selection and implementation of the most suitable quantification method for your research needs.
Data Presentation: A Side-by-Side Look at Prothionamide Quantification
The accurate measurement of protionamide in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization.[1][2] Various analytical techniques have been employed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. The following tables summarize the key performance parameters of these methods as reported in the literature.
Table 1: Comparison of LC-MS/MS Methods for Prothionamide Quantification in Human Plasma
| Parameter | Method 1 | Method 2 |
| Linearity Range (mg/L) | 0.2 - 10 | 0.2 - 10 |
| Lower Limit of Quantification (LLOQ) (mg/L) | 0.2 | 0.2 |
| Accuracy (% Bias) | -5.8% to 14.6% | Not explicitly stated |
| Precision (% CV) | Within 11.4% | Not explicitly stated |
| Internal Standard | Isotope-labelled prothionamide | Ethionamide |
| Sample Preparation | Protein Precipitation | Not explicitly stated |
| Reference | [3] | [4] |
Table 2: Comparison of HPLC-UV Methods for Prothionamide Quantification in Human Plasma/Serum
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 0.2 - 10 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.2 | 0.008 |
| Accuracy (% Bias) | Not explicitly stated | Not explicitly stated |
| Precision (% CV) | Not explicitly stated | Not explicitly stated |
| Internal Standard | Ethionamide | Not explicitly stated |
| Sample Preparation | Protein Precipitation | Not explicitly stated |
| Detection Wavelength (nm) | 291 | Not explicitly stated |
| Reference | [4] | [1][2] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and reproducible experimental protocols are essential for the successful implementation of any analytical method. Below are the methodologies for the key protionamide quantification techniques cited in this guide.
Method 1: LC-MS/MS for Prothionamide in Human Plasma
This method, as described by Chang et al. (2020), offers a sensitive and specific approach for the simultaneous determination of multiple anti-tuberculosis drugs, including protionamide.[3]
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent.
-
Vortex and centrifuge the mixture.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Atlantis T3 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion mode.
-
Detection: Dynamic multiple reaction monitoring (dMRM).
-
Method 2: HPLC-UV for Prothionamide in Human Plasma
This method, reported by Jeong et al. (2009), provides a reliable and accessible alternative for protionamide quantification.[4][5]
-
Sample Preparation:
-
To a plasma sample, add an internal standard (ethionamide).
-
Perform protein precipitation.
-
Centrifuge and filter the supernatant.
-
Inject a 50 µL aliquot of the filtrate into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Kromasil C4 column (5 µm, 150 × 4.6 mm i.d.).
-
Mobile Phase: Water:acetonitrile (77:23, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 27°C.
-
-
UV Detection:
-
Wavelength: 291 nm.
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and their relationships, the following diagrams have been generated using Graphviz.
Bioanalytical Workflow for Protionamide
Comparison of Analytical Steps
References
- 1. Prothionamide Dose Optimization Using Population Pharmacokinetics for Multidrug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of prothionamide in patients with multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of different internal standards for protionamide analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of protionamide, a critical second-line antitubercular drug, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of an appropriate internal standard (IS) is a crucial factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variations and ensuring data integrity.
This guide provides an objective comparison of the performance of different types of internal standards used for protionamide analysis, supported by experimental data from published literature. We will delve into the use of stable isotope-labeled (deuterated) internal standards, structural analogs, and non-analogous internal standards, presenting their respective advantages and limitations.
Comparison of Internal Standard Performance
The selection of an internal standard is a critical step in the development of a robust bioanalytical method. The three main types of internal standards employed are stable isotope-labeled (SIL) analogs, structural analogs, and non-analogous compounds. Below is a summary of their performance characteristics for protionamide analysis based on available data.
| Internal Standard Type | Example | Linearity (r²) | Accuracy (% Bias) | Precision (% CV) | Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Stable Isotope-Labeled (Deuterated) | Protionamide-d4 | > 0.993[1] | -5.8 to 14.6[1] | < 11.4[1] | 91.4 - 109.7[1] | 95.7 - 112.5[1] | Best compensation for matrix effects and extraction variability. Co-elutes with the analyte. | Higher cost and potential for isotopic interference. |
| Structural Analog | Ethionamide | > 0.998[2] | Within ±15% | < 15% | Not explicitly stated | Not explicitly stated | Similar physicochemical properties to the analyte. | May not perfectly co-elute or have identical ionization efficiency as the analyte. |
| Non-Analogous Compound | Midazolam | > 0.998 | Within ±15% | < 15% | Not explicitly stated | Not explicitly stated | Readily available and cost-effective. | Significant differences in chemical and physical properties can lead to poor compensation for matrix effects and variability. |
Note: The data presented is compiled from different studies and serves as a comparative overview. Direct head-to-head comparison studies are limited. The performance of an internal standard is highly dependent on the specific analytical method and matrix.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of the experimental protocols from the cited studies.
Method 1: Protionamide Analysis using a Deuterated Internal Standard[1]
This method describes the simultaneous quantification of five anti-tuberculosis drugs, including protionamide, in human plasma using their respective stable isotope-labeled internal standards.
-
Sample Preparation: Protein precipitation with trichloroacetic acid.
-
Chromatography:
-
Column: Atlantis T3
-
Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile.
-
-
Mass Spectrometry:
-
Ionization: Positive ion mode
-
Detection: Dynamic multiple reaction monitoring (MRM)
-
-
Internal Standard: Isotope-labelled protionamide.
Method 2: Ethionamide Analysis using Protionamide as a Structural Analog Internal Standard[2]
This study details a method for the quantification of ethionamide and its sulfoxide metabolite in human plasma, utilizing protionamide as the internal standard.
-
Sample Preparation: Solid-phase extraction.
-
Chromatography:
-
Column: Peerless Basic C18
-
Mobile Phase: 0.1% acetic acid in acetonitrile/water (80:20, v/v).
-
Flow Rate: 0.50 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Not explicitly stated, but typically electrospray ionization (ESI) for such compounds.
-
Detection: Multiple reaction monitoring (MRM).
-
-
Internal Standard: Protionamide.
Visualizing the Workflow and Logic
To better illustrate the processes involved in protionamide analysis and the decision-making for internal standard selection, the following diagrams are provided.
Caption: Experimental workflow for protionamide analysis in plasma.
Caption: Decision tree for internal standard selection in bioanalysis.
Conclusion
The choice of an internal standard significantly impacts the quality of bioanalytical data for protionamide. Stable isotope-labeled internal standards are the gold standard, offering the best performance in terms of accuracy and precision by effectively compensating for matrix effects and procedural variability[1]. When a deuterated standard is not feasible, a carefully selected structural analog, such as ethionamide, can provide acceptable results[2]. The use of non-analogous internal standards should be approached with caution and requires extensive validation to ensure it adequately tracks the analyte's behavior. Ultimately, the selection of an internal standard should be based on a balance of performance, availability, and cost, with rigorous method validation being paramount regardless of the choice.
References
A Comparative Guide to Protionamide Assays: Unveiling the Limits of Detection and Quantification
For researchers, scientists, and drug development professionals, the precise and accurate measurement of protionamide is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. This guide provides a comparative overview of various analytical methods for protionamide quantification, with a focus on their respective limits of detection (LOD) and quantification (LOQ). Detailed experimental protocols and a visual workflow are included to support your analytical method selection and implementation.
The choice of an analytical method for protionamide determination is often dictated by the required sensitivity, the nature of the sample matrix, and the available instrumentation. The most commonly employed techniques include UV-Visible Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity.
Comparative Analysis of Protionamide Assays
The sensitivity of an analytical method is fundamentally characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. A lower LOD and LOQ indicate a more sensitive assay, capable of detecting and quantifying smaller amounts of the analyte.
The following table summarizes the reported LOD and LOQ values for different protionamide assays, providing a clear comparison of their analytical performance.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UV-Visible Spectrophotometry | Pharmaceutical Formulation (Bulk Drug) | 0.406 µg/mL | 1.229 µg/mL | [1][2][3][4] |
| Ultra-Performance Liquid Chromatography (UPLC) | Drug Substance | 0.1 µg/mL | 0.4 µg/mL | [5] |
| High-Performance Liquid Chromatography (HPLC-UV) | Pharmaceutical Dosage Form | Not Explicitly Stated | Not Explicitly Stated | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Not Explicitly Stated | Not Explicitly Stated | Lower Limit of Quantification (LLOQ): 0.2 µg/mL |
Note: While a specific stability-indicating RP-HPLC method for protionamide has been developed, the LOD and LOQ values were not explicitly reported in the available literature. Similarly, for the LC-MS/MS method, a lower limit of quantification (LLOQ) is provided, which is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are the experimental protocols for the key methods discussed.
UV-Visible Spectrophotometric Method
This method is suitable for the quantification of protionamide in bulk drug and pharmaceutical formulations.
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Reagents and Solutions:
-
Phosphate buffer pH 7.4
-
Protionamide reference standard
-
-
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve protionamide reference standard in phosphate buffer (pH 7.4) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in phosphate buffer (pH 7.4) to create a calibration curve.
-
Sample Preparation (for tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of protionamide and transfer it to a volumetric flask.
-
Add a suitable volume of phosphate buffer (pH 7.4) and sonicate to dissolve the drug.
-
Dilute to the mark with the same buffer and filter the solution.
-
Further dilute the filtrate with the buffer to a concentration within the calibration range.
-
-
Measurement:
-
Scan the standard solutions and the sample solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax against the phosphate buffer as a blank.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of protionamide in the sample solution from the calibration curve.[1]
-
Ultra-Performance Liquid Chromatography (UPLC) Method
This method is a high-resolution chromatographic technique suitable for the determination of protionamide and its impurities.
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Procedure:
-
Preparation of Standard and Sample Solutions: Prepare solutions of the protionamide reference standard and the sample in a suitable diluent.
-
Chromatographic Analysis: Inject the standard and sample solutions into the UPLC system.
-
Quantification: The concentration of protionamide is determined by comparing the peak area of the analyte in the sample chromatogram with the peak area of the reference standard. The method should be validated according to ICH guidelines to establish linearity, precision, accuracy, and sensitivity (LOD and LOQ).[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of protionamide in complex biological matrices like plasma.
-
Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation (for plasma):
-
Protein precipitation is a common technique. Add a precipitating agent (e.g., methanol or acetonitrile) to the plasma sample to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
The supernatant can be directly injected or further processed (e.g., evaporation and reconstitution) before injection into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic conditions (column, mobile phase, flow rate) are optimized to achieve good separation of protionamide from other matrix components.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of protionamide. Specific precursor-to-product ion transitions for protionamide are monitored.
-
-
Quantification: An internal standard is typically used for accurate quantification. The concentration of protionamide is determined by comparing the peak area ratio of the analyte to the internal standard in the sample with the calibration curve prepared in the same biological matrix.
Workflow for LOD and LOQ Determination
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical step in the validation of any analytical method. The following diagram illustrates a general workflow for this process.
Caption: A flowchart illustrating the key steps in determining the LOD and LOQ of an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Development and validation of UV-spectrophotometric methods for quantitative estimation of Prothionamide in pure and pharmaceutical dosage forms | Semantic Scholar [semanticscholar.org]
- 5. Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Robustness of Protionamide Bioanalytical Methods: A Comparative Guide
A critical evaluation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and UV-Spectrophotometry for the reliable quantification of the anti-tuberculosis drug protionamide in biological matrices.
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of bioanalytical methods is paramount. This guide provides a comprehensive comparison of two common analytical techniques for the quantification of protionamide: the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the accessible UV-Spectrophotometry. The focus of this comparison is the robustness of these methods—a measure of their capacity to remain unaffected by small, deliberate variations in method parameters, which indicates their reliability during routine use.
Method Performance Comparison
The selection of a bioanalytical method is a critical decision in drug development, directly impacting the quality and reliability of pharmacokinetic and toxicokinetic data. Below is a summary of the key performance characteristics of a validated LC-MS/MS method and a validated UV-Spectrophotometric method for the determination of protionamide.
| Parameter | LC-MS/MS Method | UV-Spectrophotometric Method |
| Linearity Range | 0.2–10 mg/L | 4–20 µg/ml[1] |
| Accuracy | Bias from -5.8% to 14.6% | Satisfactory (Specific data not available)[1] |
| Precision | Coefficient of Variation (CV) within 11.4% | Satisfactory (Specific data not available)[1] |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L | 1.229 µg/ml[1] |
| Limit of Detection (LOD) | Not explicitly stated | 0.406 µg/ml[1] |
| Recovery | 91.4%–109.7% | Not available |
| Matrix | Human Plasma | Pharmaceutical Formulations (in pH 7.4 phosphate buffer)[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the experimental protocols for the LC-MS/MS and UV-Spectrophotometric methods.
LC-MS/MS Method for Protionamide in Human Plasma
This method is designed for the simultaneous measurement of multiple tuberculosis drugs, including protionamide, in human plasma.
Sample Preparation:
-
Aliquots of human plasma are prepared.
-
Protein precipitation is performed using a reagent containing trichloroacetic acid to remove interfering proteins.
Chromatographic Conditions:
-
Column: Atlantis T3 column
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Detection: Dynamic multiple reaction monitoring (MRM) in positive ion mode on an LC-MS/MS system.
Validation:
The method is validated according to the United States Food and Drug Administration (FDA) guidelines for bioanalytical method validation.
UV-Spectrophotometric Method for Protionamide
This method is suitable for the quantitative estimation of protionamide in bulk drug and pharmaceutical formulations.
Sample Preparation:
-
A stock solution of protionamide (1000 µg/ml) is prepared in pH 7.4 phosphate buffer and sonicated for 20 minutes.[1]
-
For tablet formulations, 20 tablets are weighed and ground. An amount of powder equivalent to 10 mg of protionamide is dissolved in 100 ml of pH 7.4 phosphate buffer and sonicated for 20 minutes. The solution is then filtered.[1]
-
Working solutions are prepared by further dilution with the same buffer to fall within the linear range.[1]
Spectrophotometric Analysis:
-
Instrument: UV-Double beam spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): 288 nm.[1]
-
Blank: pH 7.4 phosphate buffer.
Validation:
The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1]
Robustness Assessment
A key aspect of method validation is assessing its robustness. This involves deliberately varying method parameters to see if the results remain reliable.
Robustness Testing of the LC-MS/MS Method
While specific robustness data for the described protionamide LC-MS/MS method is not detailed in the available literature, a typical robustness study for a similar antitubercular drug, pyrazinamide, by UPLC-MS/MS involved the following variations:
-
Mobile Phase Composition: The organic composition of the mobile phase was varied by ± 2% v/v.
-
Column Temperature: The column temperature was varied by ± 2 °C.
The results of these variations on retention time, peak area ratio, and percentage recovery were monitored to ensure they remained within acceptable limits.
Robustness of the UV-Spectrophotometric Method
The available documentation for the UV-Spectrophotometric method for protionamide states that the method was validated according to ICH guidelines, which includes robustness testing. However, the specific parameters that were varied and the quantitative outcomes of these variations are not provided in the cited literature. Typically, for a UV-Spectrophotometric method, robustness would be assessed by varying parameters such as:
-
pH of the buffer solution.
-
Wavelength of measurement.
-
Incubation time (if any).
Visualizing the Workflow
To better understand the process of assessing the robustness of a bioanalytical method, the following diagram illustrates a typical workflow.
Signaling Pathways and Experimental Logic
The logic behind robustness testing is to challenge the method's performance by introducing minor changes that could occur during routine analysis. The following diagram illustrates the logical relationship between the intentional variations and the expected outcomes.
References
A Head-to-Head Comparison: Protionamide-d5 Sulfoxide vs. ¹³C-Labeled Internal Standards in Bioanalysis
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, and this guide provides an in-depth comparison of two common types: deuterium-labeled standards, exemplified by Protionamide-d5 Sulfoxide, and carbon-13 (¹³C)-labeled standards.
Executive Summary
Stable isotope-labeled internal standards are essential for correcting variability during sample preparation and analysis.[3] While both deuterium and ¹³C labeling offer significant advantages over using structural analogues, ¹³C-labeled standards are generally considered superior for LC-MS/MS applications.[2][4] This is primarily due to the closer physicochemical properties between the ¹³C-labeled and the unlabeled analyte, leading to near-identical chromatographic behavior and reduced risk of isotopic effects.[5]
Key Findings:
-
Chromatographic Co-elution: ¹³C-labeled internal standards exhibit minimal to no chromatographic shift compared to the native analyte, a critical factor for accurate quantification, especially with high-resolution chromatography. Deuterium labeling can lead to slight retention time differences.[2][6]
-
Matrix Effects: Co-elution is crucial for compensating for matrix effects (ion suppression or enhancement). As ¹³C-labeled standards co-elute perfectly, they provide more reliable correction.[7]
-
Isotopic Stability: ¹³C labels are metabolically more stable than deuterium labels, which, in some instances, can be susceptible to back-exchange.
-
Fragmentation: Deuterium labeling can sometimes alter the fragmentation pattern of a molecule in the mass spectrometer, potentially requiring different MS/MS transition settings.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of this compound versus a hypothetical ¹³C-labeled Protionamide internal standard based on general observations for these types of SILs.
| Performance Metric | This compound (Deuterium-Labeled) | ¹³C-Labeled Protionamide | Advantage |
| Chromatographic Retention Time Shift | Potential for slight shift (ΔRT > 0.05 min) | Negligible to no shift (ΔRT ≈ 0 min) | ¹³C-Labeled |
| Co-elution with Analyte | Partial | Complete | ¹³C-Labeled |
| Matrix Effect Compensation | Good to Very Good | Excellent | ¹³C-Labeled |
| Isotopic Stability | Generally stable, but potential for back-exchange in certain positions | Highly Stable | ¹³C-Labeled |
| Accuracy & Precision | High | Very High | ¹³C-Labeled |
| Cost | Generally Lower | Typically Higher | Deuterium-Labeled |
Experimental Protocols
To empirically determine the optimal internal standard for Protionamide quantification, a head-to-head comparison study would be essential. Below is a detailed protocol for such an experiment.
Objective:
To compare the analytical performance of this compound and a ¹³C-labeled Protionamide internal standard for the quantification of Protionamide in human plasma using a validated LC-MS/MS method.
Materials:
-
Protionamide analytical standard
-
This compound internal standard
-
¹³C-labeled Protionamide internal standard
-
Human plasma (drug-free)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Spike human plasma with known concentrations of Protionamide to prepare calibration standards and quality control (QC) samples.
-
To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled Protionamide).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Protionamide: To be optimized (e.g., Q1/Q3)
-
This compound: To be optimized (e.g., Q1/Q3)
-
¹³C-Labeled Protionamide: To be optimized (e.g., Q1/Q3)
-
-
Data Analysis and Comparison:
-
Chromatographic Co-elution: Overlay the chromatograms of Protionamide and each internal standard to visually inspect and quantify the retention time difference (ΔRT).
-
Matrix Effect: Analyze samples from at least six different sources of human plasma to evaluate the consistency of the analyte/internal standard peak area ratio.
-
Accuracy and Precision: Analyze calibration standards and QC samples (low, medium, and high concentrations) in replicate (n=6) to determine the accuracy (% bias) and precision (% CV).
Mandatory Visualizations
Protionamide Metabolic Activation Pathway
Protionamide is a prodrug that requires activation within the mycobacterium to exert its antibacterial effect. It is converted to Protionamide Sulfoxide, which is also an active metabolite.[2] The ultimate mechanism of action involves the inhibition of enoyl-ACP reductase (InhA), an enzyme crucial for mycolic acid synthesis and, consequently, the integrity of the mycobacterial cell wall.
Caption: Protionamide metabolic activation and mechanism of action.
Experimental Workflow for Internal Standard Comparison
The following diagram illustrates the logical flow of the experimental protocol designed to compare the performance of this compound and ¹³C-labeled Protionamide.
Caption: Workflow for comparing deuterium vs. ¹³C-labeled internal standards.
Conclusion
The selection of an internal standard is a critical decision in quantitative bioanalysis. While this compound can provide reliable results, the evidence strongly suggests that a ¹³C-labeled Protionamide internal standard would offer superior performance, particularly in terms of chromatographic co-elution and matrix effect compensation. This leads to enhanced accuracy and precision in the quantification of Protionamide in complex biological matrices. For researchers aiming for the highest level of data quality and method robustness, the investment in a ¹³C-labeled internal standard is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ukisotope.com [ukisotope.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Regulatory Maze: A Comparative Guide to Bioanalytical Method Validation for Antitubercular Drugs
For researchers, scientists, and drug development professionals navigating the stringent regulatory landscape, ensuring the reliability and accuracy of bioanalytical data for antitubercular drugs is paramount. This guide provides a comprehensive comparison of the key regulatory guidelines from the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the harmonized International Council for Harmonisation (ICH) M10 guideline, focusing on the validation of bioanalytical methods for crucial antitubercular agents such as isoniazid, rifampicin, pyrazinamide, and ethambutol.
The successful treatment of tuberculosis hinges on maintaining optimal drug concentrations in the body. Consequently, the bioanalytical methods used to measure these drugs in biological matrices like plasma, serum, or urine must be rigorously validated to produce reliable data for pharmacokinetic, toxicokinetic, and bioequivalence studies. While the core principles of bioanalytical method validation are similar across major regulatory bodies, subtle differences in acceptance criteria and specific requirements can pose challenges for global drug development programs. The recent finalization of the ICH M10 guideline aims to harmonize these standards, providing a unified framework for bioanalytical method validation.[1][2]
This guide summarizes the critical validation parameters, presents them in a comparative format for easy reference, details experimental protocols for key validation experiments, and provides a visual workflow of the validation process.
Comparative Overview of Key Bioanalytical Validation Parameters
The following tables provide a side-by-side comparison of the acceptance criteria for key bioanalytical method validation parameters as stipulated by the FDA, EMA, and the harmonized ICH M10 guidelines. These guidelines are generally applicable to chromatographic and ligand-binding assays.[1][3][4] For antitubercular drugs, which are typically small molecules, chromatographic methods are most commonly employed.[5][6][7]
Table 1: Accuracy and Precision
| Parameter | FDA | EMA | ICH M10 |
| Within-run and Between-run Accuracy | The mean value should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[8][9] | The mean value should be within ±15% of the nominal concentration, except for the LLOQ, where it should be within ±20%.[4][10] | The mean value should be within ±15% of the nominal concentration, except for the LLOQ, where it should be within ±20%.[11][12] |
| Within-run and Between-run Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[8][9] | The CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[4][10] | The CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[11][12] |
| Number of QC Samples | At least three concentration levels (low, medium, and high) in each validation run.[3] | At least three concentration levels (low, medium, and high) in each validation run.[4] | At least four concentration levels (LLOQ, low, medium, and high) in each validation run.[11][12] |
Table 2: Linearity and Sensitivity
| Parameter | FDA | EMA | ICH M10 |
| Calibration Curve Model | The simplest model that adequately describes the concentration-response relationship should be used. A linear regression with or without weighting is common.[13] | The simplest model that adequately describes the concentration-response relationship should be used.[4] | The simplest model that adequately describes the concentration-response relationship should be used.[11] |
| Correlation Coefficient (r) | While not the sole determinant of linearity, a correlation coefficient of >0.99 is generally expected.[9] | Not explicitly specified as the primary criterion for linearity. | Not explicitly specified as the primary criterion for linearity. |
| Lower Limit of Quantification (LLOQ) | The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[9] | The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.[4][10] | The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[11] |
| LLOQ Accuracy and Precision | Within ±20% of the nominal concentration and a CV ≤20%.[8][9] | Within ±20% of the nominal concentration and a CV ≤20%.[4][10] | Within ±20% of the nominal concentration and a CV ≤20%.[11][12] |
Table 3: Stability
| Parameter | FDA | EMA | ICH M10 |
| Freeze-Thaw Stability | At least three freeze-thaw cycles. Stability is assessed if the mean concentration is within ±15% of the nominal concentration.[14] | At least three freeze-thaw cycles. Stability is assessed if the mean concentration is within ±15% of the nominal concentration.[4] | At least three freeze-thaw cycles. Stability is assessed if the mean concentration is within ±15% of the nominal concentration.[11] |
| Short-Term (Bench-Top) Stability | The duration should cover the expected sample handling time. Stability is assessed if the mean concentration is within ±15% of the nominal concentration.[14] | The duration should cover the expected sample handling time. Stability is assessed if the mean concentration is within ±15% of the nominal concentration.[4] | The duration should cover the expected sample handling time. Stability is assessed if the mean concentration is within ±15% of the nominal concentration.[11] |
| Long-Term Stability | The storage duration should equal or exceed the time between sample collection and analysis. Stability is assessed if the mean concentration is within ±15% of the nominal concentration.[14] | The storage duration should equal or exceed the time between sample collection and analysis. Stability is assessed if the mean concentration is within ±15% of the nominal concentration.[4] | The storage duration should equal or exceed the time between sample collection and analysis. Stability is assessed if the mean concentration is within ±15% of the nominal concentration.[11] |
| Stock Solution Stability | Stability should be demonstrated under intended storage conditions. | Stability should be demonstrated under intended storage conditions. | Stability should be demonstrated under intended storage conditions. |
Table 4: Matrix Effect
| Parameter | FDA | EMA | ICH M10 |
| Assessment | The matrix effect should be evaluated by comparing the response of the analyte in post-extraction spiked matrix from at least six different sources to the response of the analyte in a neat solution.[3][15] | The matrix effect should be investigated using at least 6 lots of blank matrix from individual donors.[4] | The matrix effect should be evaluated by analyzing at least 3 replicates of low and high QCs, each prepared using matrix from at least 6 different sources/lots.[11] |
| Acceptance Criteria | The precision (CV) of the response ratios (matrix factor) should be ≤15%.[3] | The CV of the back-calculated concentrations of the spiked samples should not be greater than 15%.[4] | The accuracy should be within ±15% of the nominal concentration and the precision (CV) should not be greater than 15% for each matrix source/lot evaluated.[11] |
Experimental Protocols for Key Validation Experiments
Detailed methodologies are crucial for ensuring the reproducibility and reliability of bioanalytical assays. Below are generalized protocols for key validation experiments, which should be adapted based on the specific antitubercular drug, analytical technique (e.g., LC-MS/MS, HPLC-UV), and biological matrix.
Accuracy and Precision Assessment
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤3 x LLOQ), medium QC (30-50% of the calibration range), and high QC (≥75% of the calibration range).[11]
-
For within-run (intra-assay) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For between-run (inter-assay) accuracy and precision, analyze at least three analytical runs on at least two different days. Each run should include the QC samples.
-
Calculate the mean concentration, percentage deviation from the nominal concentration (for accuracy), and the coefficient of variation (CV) for each QC level.
-
Compare the results against the acceptance criteria outlined in Table 1.
Stability Testing
Objective: To evaluate the stability of the antitubercular drug in the biological matrix under different storage and handling conditions. Given the known instability of rifampicin and isoniazid, this is a critical parameter.[14][16]
Protocol:
-
Freeze-Thaw Stability:
-
Use low and high concentration QC samples.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours and then thaw them completely at room temperature.
-
Repeat this cycle at least two more times.
-
Analyze the samples and compare the concentrations to those of freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.[14]
-
-
Short-Term (Bench-Top) Stability:
-
Use low and high concentration QC samples.
-
Thaw the samples and keep them at room temperature for a period that simulates the expected sample handling and processing time (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the concentrations to those of freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.
-
-
Long-Term Stability:
-
Use low and high concentration QC samples.
-
Store the samples at the intended storage temperature for a duration that is equal to or longer than the expected storage period of the study samples.
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months) and compare the concentrations to those of freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.
-
Matrix Effect Evaluation
Objective: To assess the potential for components in the biological matrix to interfere with the ionization of the analyte and internal standard, which can lead to ion suppression or enhancement in mass spectrometry-based assays.[15][17]
Protocol:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Prepare two sets of samples for each lot:
-
Set A: Spike the analyte and internal standard into the post-extracted blank matrix.
-
Set B: Prepare neat solutions of the analyte and internal standard in the mobile phase at the same concentrations as in Set A.
-
-
Calculate the matrix factor (MF) for each lot by dividing the peak area of the analyte in Set A by the peak area of the analyte in Set B.
-
Calculate the internal standard-normalized MF by dividing the MF of the analyte by the MF of the internal standard.
-
The CV of the internal standard-normalized MF across the different lots should not be greater than 15%.[11]
Visualizing the Bioanalytical Method Validation Workflow
The following diagram illustrates the logical flow of the bioanalytical method validation process, from initial method development to the analysis of study samples.
Caption: Workflow of Bioanalytical Method Validation.
Conclusion
A thorough understanding and implementation of the regulatory guidelines for bioanalytical method validation are critical for the successful development of antitubercular drugs. The harmonization achieved through the ICH M10 guideline simplifies the global regulatory submission process. However, careful attention must be paid to the specific challenges associated with antitubercular drugs, such as the inherent instability of rifampicin and isoniazid, and potential matrix effects. By adhering to the principles outlined in this guide and tailoring experimental protocols accordingly, researchers can ensure the generation of high-quality, reliable bioanalytical data that will withstand regulatory scrutiny and ultimately contribute to the effective treatment of tuberculosis worldwide.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benthamscience.com [benthamscience.com]
- 6. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Validation of a liquid chromatography method for rifampicin determination in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacompass.com [pharmacompass.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical method validation emea | PPTX [slideshare.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Safety Operating Guide
Proper Disposal of Protionamide-d5 Sulfoxide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Protionamide-d5 Sulfoxide, a deuterated analog of a thioamide antibacterial agent. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure laboratory safety and regulatory compliance.
Hazard Profile and Safety Precautions
Based on the toxicological data of Prothionamide, this compound should be handled with care. The primary hazards are summarized in the table below.
| Hazard Category | Description | Primary Route of Exposure |
| Acute Toxicity | Harmful if swallowed.[1] | Ingestion |
| Skin Irritation | May cause skin irritation. | Dermal contact |
| Eye Irritation | May cause serious eye irritation. | Ocular contact |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound waste. This process is designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]
Step 1: Waste Identification and Classification
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be classified as hazardous pharmaceutical waste.[3] Deuterated compounds intended for non-nuclear use are not subject to specific disposal regulations from the Nuclear Regulatory Commission (NRC) and should be managed based on their chemical properties.
Step 2: Waste Segregation
Segregate this compound waste at the point of generation. Do not mix it with non-hazardous waste or other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and empty vials should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
Step 3: Waste Container Labeling
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Storage of Hazardous Waste
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.
Step 5: Disposal Request and Pickup
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash. The EPA has a strict ban on the sewering of hazardous waste pharmaceuticals.[4]
Step 6: Final Disposal Method
The final disposal of this compound waste will be handled by a licensed hazardous waste disposal facility. The most common and recommended method for the disposal of pharmaceutical waste is incineration at a permitted facility.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Protionamide-d5 Sulfoxide
This document provides crucial safety and logistical information for the handling and disposal of Protionamide-d5 Sulfoxide in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn at all times to prevent eye contact.[1] |
| Hand Protection | Chemical-resistant gloves | Impermeable gloves (e.g., nitrile rubber) must be inspected before use and disposed of properly after handling.[3] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact.[1] |
| Respiratory Protection | Dust respirator | Recommended when handling the solid form to avoid inhalation of dust particles.[1] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the integrity of the compound.
Handling:
-
Avoid Contact: All personal contact, including inhalation of dust and direct contact with skin and eyes, should be avoided.[1]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to minimize dust generation.[2]
-
Hygiene: Wash hands thoroughly after handling the substance.[2] Do not eat, drink, or smoke in the laboratory.[2]
-
Ignition Sources: Avoid generating dust clouds, which can form explosive mixtures with air.[1] Keep away from open flames, hot surfaces, and other sources of ignition.[4]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[1][4]
Spill and Disposal Management
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate risks and ensure environmental safety.
Spill Response:
| Spill Size | Procedure |
| Minor Spills | 1. Wear appropriate PPE (gloves, safety glasses, dust respirator).[1] 2. Use dry clean-up procedures to avoid generating dust.[1] 3. Vacuum or sweep up the material. If sweeping, dampen with water to prevent dusting.[1] 4. Place the waste in a suitable, labeled container for disposal.[1] |
| Major Spills | 1. Evacuate and alert personnel in the area.[1] 2. Alert emergency responders and inform them of the hazard's location and nature.[1] 3. Wear a self-contained breathing apparatus and protective gloves.[1] 4. Contain the spillage and collect it for disposal in a suitable container.[3] |
Disposal Plan:
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.
-
Contaminated gloves and other disposable PPE should be disposed of as hazardous waste.[3]
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a research setting, from receipt of the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
